molecular formula C10H12O2 B1166899 Solvent blue 132 CAS No. 110157-96-5

Solvent blue 132

Cat. No.: B1166899
CAS No.: 110157-96-5
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Description

Solvent blue 132 is a useful research compound. Its molecular formula is C10H12O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110157-96-5

Molecular Formula

C10H12O2

Origin of Product

United States

Foundational & Exploratory

Photophysical Properties of Solvent Blue 132: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone dyes are characterized by their core structure of anthraquinone, which can be chemically modified to produce a wide range of colors from red to blue.[3] The color and photophysical properties of these dyes are significantly influenced by the nature and position of substituent groups on the anthraquinone core.[4]

Physicochemical Properties of Solvent Blue 132

While specific photophysical data is scarce, some general properties of this compound have been reported in technical data sheets and patents.

PropertyValue / DescriptionSource(s)
Chemical Class Anthraquinone derivative[1]
CAS Number 110157-96-5[2]
Appearance Blue powder-
Solubility Soluble in aromatic polycarbonate and polymethyl methacrylate (PMMA)[5]
Heat Stability Good, up to 300 °C in Polyamide-6[1]
Light Fastness Good (rated 7 in Polyamide-6)[1]
Primary Applications Coloring of plastics, particularly Polyamide-6[1][2]

Photophysical Properties of Blue Anthraquinone Dyes (General)

In the absence of specific data for this compound, the general photophysical characteristics of blue-emitting anthraquinone dyes can provide valuable insights. These properties are largely determined by the electronic transitions within the anthraquinone chromophore, which are modulated by substituent groups.

Photophysical PropertyTypical Range / Characteristics for Blue Anthraquinone DyesSource(s)
Absorption Maximum (λabs) 400 - 650 nm (Visible Region)[5]
Emission Maximum (λem) Typically in the blue to green region of the spectrum, with Stokes shifts that can be significant (> 70 nm).[6]
Fluorescence Quantum Yield (ΦF) Generally low, as many anthraquinone derivatives undergo efficient intersystem crossing to the triplet state.[6]
Fluorescence Lifetime (τF) Expected to be in the nanosecond (ns) range, consistent with fluorescent organic dyes.-

Experimental Protocols for Photophysical Characterization

To determine the precise photophysical properties of this compound, the following standard experimental methodologies are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs) of the dye.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable, spectroscopy-grade solvent (e.g., ethanol, chloroform, or a solvent in which it is used commercially like dissolved polycarbonate). Concentrations should be in the micromolar (µM) range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0). A blank sample containing only the solvent is also required.[7]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[7]

  • Measurement:

    • The spectrophotometer is first zeroed using the blank cuvette.[8]

    • The absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 300-800 nm).[8]

    • The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum.[8]

Steady-State Fluorescence Spectroscopy

This method is employed to measure the emission spectrum and determine the wavelength of maximum emission (λem).

Methodology:

  • Sample Preparation: The same solutions prepared for absorption spectroscopy can be used. It is crucial that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[9]

  • Instrumentation: A spectrofluorometer is used.[10]

  • Measurement:

    • The sample is excited at or near its λabs.[11]

    • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.[12]

    • The wavelength of maximum emission intensity (λem) is determined from the spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined using a comparative method.

Methodology:

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to this compound should be chosen.[13]

  • Data Acquisition:

    • Measure the absorbance of both the standard and the this compound solutions at the same excitation wavelength. Prepare a series of solutions with varying concentrations (and thus absorbances).[13]

    • Record the integrated fluorescence intensity (the area under the emission curve) for all solutions under identical experimental conditions (excitation wavelength, slit widths).[11]

  • Calculation: The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,standard * (Gradsample / Gradstandard) * (η2sample / η2standard)

    Where:

    • ΦF is the fluorescence quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.[13]

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[14][15]

Methodology:

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.[14][15]

  • Measurement:

    • The sample is excited by the pulsed light source.

    • The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon.[16]

    • This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.[17]

  • Data Analysis: The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF).[14]

Visualizations

Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Fluorescence Lifetime Measurement prep Prepare dilute solutions of this compound uv_vis Measure Absorbance Spectrum prep->uv_vis fluo_spec Measure Emission Spectrum prep->fluo_spec qy_measure Measure Absorbance and Integrated Fluorescence Intensity prep->qy_measure tcspc Perform TCSPC Measurement prep->tcspc lambda_abs Determine λ_abs uv_vis->lambda_abs lambda_abs->fluo_spec Excitation Wavelength lambda_em Determine λ_em fluo_spec->lambda_em qy_calc Calculate Φ_F (Comparative Method) qy_measure->qy_calc lt_calc Determine τ_F (Exponential Fit) tcspc->lt_calc

Caption: Experimental workflow for the complete photophysical characterization of this compound.

Logical Relationship of Photophysical Properties

G cluster_absorption Light Absorption cluster_emission Light Emission (Fluorescence) substance This compound abs_spec Absorption Spectrum (λ_abs) substance->abs_spec em_spec Emission Spectrum (λ_em) abs_spec->em_spec Excitation qy Quantum Yield (Φ_F) Efficiency em_spec->qy lt Lifetime (τ_F) Duration em_spec->lt

Caption: Relationship between the core substance and its key photophysical properties.

Conclusion

While specific, quantitative photophysical data for this compound is not currently available in peer-reviewed literature, this guide provides a comprehensive overview of its known characteristics and the general properties of the broader class of blue anthraquinone dyes. For researchers and professionals requiring precise data for applications such as bio-imaging, sensor development, or advanced materials science, the detailed experimental protocols provided herein offer a clear path to obtaining the necessary measurements. A full characterization of this compound will be crucial for unlocking its potential beyond its current industrial uses.

References

Solvent Blue 132 chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 132, identified by its CAS number 110157-96-5, is a solvent dye belonging to the anthraquinone class of colorants.[1][2] It is characterized by its reddish-blue hue and is utilized in a variety of industrial applications, including the coloring of printing inks, plastics, rubber, gasoline, oils, lubricants, waxes, and candles.[3][4][5] While primarily an industrial colorant, the core anthraquinone structure is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the publicly available technical information for this compound.

Chemical Identity

A definitive chemical structure and corresponding IUPAC name for this compound (CAS 110157-96-5) are not publicly disclosed in readily available chemical databases or literature.[6] This lack of public structural information is not uncommon for some commercial dyes. One supplier has listed a molecular formula of C22H16N2O4, however, this has not been independently verified or consistently reported.[7]

The parent structure, anthraquinone, is a polycyclic aromatic hydrocarbon with a distinctive 9,10-dioxoanthracene core. The specific properties of different anthraquinone dyes are determined by the nature and position of various substituents on this core structure.

Physicochemical Properties

This compound is a blue powder with good resistance to heat, water, acid, and alkali.[1][8] It exhibits high light fastness, a crucial property for its applications in plastics and coatings.[2][5][9] The available quantitative data for this compound is summarized in the table below. It is important to note that values may vary between suppliers, and the specific testing methodologies are not always provided.

PropertyValueTest Method/Conditions
Appearance Reddish-blue powder-
Heat Resistance 240 - 300 °CNot Specified
Light Fastness 6-8 (on a scale of 1-8)Not Specified
Acid Resistance 4-5 (on a scale of 1-5)Not Specified
Alkali Resistance 5 (on a scale of 1-5)Not Specified
Water Resistance 5 (on a scale of 1-5)Not Specified
Density 0.56 - 1.30 g/cm³Not Specified

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are proprietary and not available in the public domain. However, the general synthesis of similar anthraquinone dyes often involves the condensation of a substituted or unsubstituted 1,4-dihydroxyanthraquinone with an appropriate amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are critical in determining the final product's yield and purity.

Relevance to Drug Development

While there is no direct research linking this compound to drug development, its core chemical class, anthraquinones, is of significant interest to researchers in this field. Numerous natural and synthetic anthraquinone derivatives have been investigated and developed as anticancer agents. The planar structure of the anthraquinone core allows for intercalation into DNA, which can disrupt cellular replication and transcription processes. Furthermore, modifications to the anthraquinone scaffold can lead to compounds that target specific enzymes or signaling pathways involved in cancer progression.

The relationship between the general class of anthraquinone dyes and their potential application in medicinal chemistry can be visualized as follows:

G Anthraquinone_Core Anthraquinone Core Structure Chemical_Modification Chemical Modification Anthraquinone_Core->Chemical_Modification is the basis for Industrial_Dyes Industrial Dyes (e.g., this compound) Medicinal_Chemistry Medicinal Chemistry (e.g., Anticancer Agents) Chemical_Modification->Industrial_Dyes leads to Chemical_Modification->Medicinal_Chemistry can lead to

Caption: Logical relationship of anthraquinone derivatives.

Conclusion

This compound is an industrially important anthraquinone dye with robust physical and chemical properties. However, a comprehensive understanding of its chemical nature is limited by the lack of a publicly available definitive structure and IUPAC name. While its direct application in drug development has not been explored, its structural relationship to a class of compounds with proven therapeutic efficacy suggests that the broader family of anthraquinone dyes may continue to be a source of inspiration for the design of new bioactive molecules. Further research into the specific biological activities of individual dye molecules could unveil novel applications beyond their current use as colorants.

References

Spectroscopic and Physicochemical Profile of Solvent Blue 132 (CAS 110157-96-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical and spectroscopic information for the compound identified by CAS number 110157-96-5, known as Solvent Blue 132 or Filamid Blue R. Due to the proprietary nature of this commercial dye, detailed, publicly available spectroscopic data such as NMR, Mass Spectrometry, and IR are limited. However, based on its classification as an anthraquinone dye, this guide infers its likely spectroscopic characteristics and provides standardized experimental protocols for its analysis.

Physicochemical Properties

PropertyValueReference
CAS Number 110157-96-5[1][2]
Synonyms Filamid Blue R, Solvent Blue C[3][4]
Molecular Structure Class Anthraquinone[2][5]
Appearance Blue Powder[3]
Heat Resistance > 240 °C[3]
Light Fastness 6-7[3]
Acid Resistance 5[3]
Alkali Resistance 5[3]
Water Resistance 5[3]
Density 1.30 g/cm³[3]

Spectroscopic Data (Inferred)

Direct quantitative spectroscopic data for this compound is not publicly accessible. The following information is based on the known spectroscopic properties of related anthraquinone dyes.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of an anthraquinone dye would be characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the fused aromatic rings. The exact chemical shifts and coupling constants would be highly dependent on the substitution pattern on the anthraquinone core. Protons on any aliphatic side chains would appear in the upfield region (δ 0.5-4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the quinone system in the downfield region (δ 180-190 ppm).[6] Aromatic carbons would resonate in the δ 110-160 ppm range. Signals for any aliphatic carbons would be found in the upfield region (δ 10-60 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the this compound molecule. Fragmentation patterns would likely involve the loss of substituents from the anthraquinone core and cleavage of any side chains.

Infrared (IR) Spectroscopy

The IR spectrum of an anthraquinone dye typically displays strong absorption bands corresponding to the C=O stretching vibrations of the quinone group in the range of 1650-1680 cm⁻¹.[9][10] Bands in the 1580-1600 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

As a blue dye, this compound is expected to have a maximum absorption (λmax) in the visible region of the electromagnetic spectrum, likely between 560 and 650 nm.[11] The color of anthraquinone dyes is due to electronic transitions within the conjugated π-system of the molecule. The position and intensity of the absorption bands are sensitive to the type and position of substituents on the anthraquinone core.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic dyes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-25 mg of the dye sample for ¹H NMR and 20-50 mg for ¹³C NMR.[12][13]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[13]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration and solubility.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the dye at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[14]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[14][15]

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode, depending on the dye's structure.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid dye powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9]

  • Sample Preparation (KBr Pellet):

    • Grind a few milligrams of the dye with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet before running the sample.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the dye in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.[16]

  • Data Acquisition:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.[17]

    • Record the absorbance spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If a calibration curve is required for quantitative analysis, plot the absorbance at λmax versus the concentration for a series of standard solutions.[16]

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Start Dye Sample (CAS 110157-96-5) Dissolve Dissolution in Appropriate Solvent Start->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR IR Spectroscopy Dissolve->IR UVVis UV-Vis Spectroscopy Dissolve->UVVis ProcessNMR Process FID (FT, Phasing) NMR->ProcessNMR ProcessMS Analyze m/z & Fragmentation MS->ProcessMS ProcessIR Identify Functional Group Vibrations IR->ProcessIR ProcessUV Determine λmax & Absorbance UVVis->ProcessUV Structure Structural Elucidation ProcessNMR->Structure Purity Purity Assessment ProcessNMR->Purity Identity Compound Identification ProcessNMR->Identity ProcessMS->Structure ProcessMS->Purity ProcessMS->Identity ProcessIR->Structure ProcessIR->Purity ProcessIR->Identity ProcessUV->Purity ProcessUV->Identity

Caption: General workflow for the spectroscopic analysis of an organic dye.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Solvent Blue 132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 132, a member of the anthraquinone dye family, is a synthetic colorant utilized in a variety of industrial applications. Its chemical structure, characterized by the core anthraquinone moiety, gives rise to its distinct blue color. Understanding the absorption and emission properties of this dye is crucial for its effective application and for the development of new technologies that harness its photophysical characteristics. This guide provides a comprehensive overview of the spectroscopic properties of this compound, details the experimental protocols for their measurement, and discusses the underlying principles governing its interaction with light.

Spectroscopic Properties of this compound

The interaction of this compound with electromagnetic radiation is characterized by its absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule absorbs to move to an excited electronic state. The emission spectrum, conversely, shows the wavelengths of light emitted as the molecule returns to its ground state. These properties are intrinsically linked to the molecular structure of the dye and are influenced by its environment, particularly the solvent.

Data Presentation

In the absence of specific experimental data for this compound, the following tables have been structured to showcase the ideal presentation of such quantitative information. Researchers who generate this data can use this format for clear and comparative analysis.

Table 1: Absorption and Emission Spectral Data for this compound

SolventAbsorption Maximum (λmax) (nm)Molar Absorptivity (ε) (M-1cm-1)Emission Maximum (λem) (nm)Stokes Shift (nm)
[Insert Solvent 1][Insert Value][Insert Value][Insert Value][Insert Value]
[Insert Solvent 2][Insert Value][Insert Value][Insert Value][Insert Value]
[Insert Solvent 3][Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Photophysical Data for this compound

SolventQuantum Yield (Φ)
[Insert Solvent 1][Insert Value]
[Insert Solvent 2][Insert Value]
[Insert Solvent 3][Insert Value]

Experimental Protocols

The determination of the absorption and emission spectra of a dye like this compound requires precise and standardized experimental procedures. The following protocols outline the general methodologies employed for these measurements.

Measurement of Absorption Spectrum

The absorption spectrum of this compound can be determined using a UV-Visible spectrophotometer.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent.

  • Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain working solutions of varying concentrations (e.g., 1 x 10-5 M to 5 x 10-5 M).

  • Spectrophotometer Setup: The spectrophotometer is turned on and allowed to warm up. The wavelength range for the scan is set, typically from 300 nm to 800 nm for a blue dye.

  • Blank Measurement: A cuvette is filled with the pure solvent to be used, and a baseline correction (autozero) is performed. This subtracts the absorbance of the solvent and the cuvette from the subsequent measurements.

  • Sample Measurement: The cuvette is rinsed and filled with a working solution of this compound. The absorption spectrum is then recorded. The wavelength at which the maximum absorbance occurs is the absorption maximum (λmax).

  • Determination of Molar Absorptivity: Using Beer-Lambert's law (A = εcl), the molar absorptivity (ε) can be calculated from the absorbance (A) at λmax, the concentration of the solution (c), and the path length of the cuvette (l, typically 1 cm).

Measurement of Emission Spectrum

The emission spectrum of this compound is measured using a spectrofluorometer.

Methodology:

  • Solution Preparation: A dilute solution of this compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in the desired solvent.

  • Spectrofluorometer Setup: The spectrofluorometer is initialized. The excitation wavelength is set to the absorption maximum (λmax) of the dye, as determined from the absorption spectrum. The emission scan range is set to start from a wavelength slightly longer than the excitation wavelength and extend to the near-infrared region (e.g., from λmax + 10 nm to 800 nm).

  • Blank Measurement: A cuvette containing the pure solvent is used to measure the background signal (Raman scattering and any fluorescent impurities), which can be subtracted from the sample's emission spectrum.

  • Sample Measurement: The cuvette is filled with the this compound solution, and the emission spectrum is recorded. The wavelength at which the emission intensity is highest is the emission maximum (λem).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

Methodology (Relative Method):

  • Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with an absorption spectrum that overlaps with the sample is chosen (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).

  • Absorbance Measurements: The absorbances of both the this compound solution and the reference standard solution are measured at the same excitation wavelength. The absorbances should be kept low (< 0.1) to minimize inner filter effects.

  • Emission Measurements: The emission spectra of both the sample and the reference standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    where:

    • Φref is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Mandatory Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

ExperimentalWorkflow_Absorption cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (Known Concentration) Working Prepare Working Solutions (Serial Dilutions) Stock->Working Blank Measure Blank (Pure Solvent) Working->Blank Sample Measure Sample (Dye Solution) Blank->Sample Spectrum Obtain Absorption Spectrum Sample->Spectrum LambdaMax Determine λmax Spectrum->LambdaMax MolarAbs Calculate Molar Absorptivity (ε) LambdaMax->MolarAbs

Caption: Workflow for determining the absorption spectrum.

ExperimentalWorkflow_Emission cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Dilute Prepare Dilute Solution (Absorbance < 0.1) Excite Excite at λmax Dilute->Excite Record Record Emission Spectrum Excite->Record LambdaEm Determine λem Record->LambdaEm Stokes Calculate Stokes Shift LambdaEm->Stokes

Caption: Workflow for determining the emission spectrum.

Conclusion

Solvent Blue 132 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Blue 132, an anthraquinone-based dye. The document details its molecular characteristics, synthesis, and analytical protocols, and explores its toxicological profile, offering valuable information for researchers and professionals in related fields.

Core Molecular and Physical Properties

This compound, a synthetic dye belonging to the anthraquinone class, is characterized by its distinct blue hue. Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValue
Chemical Formula C₂₂H₁₆N₂O₄
Molecular Weight 376.38 g/mol
CAS Number 110157-96-5
Appearance Blue Powder
Molecular Structure Anthraquinone

Synthesis Protocol

General Synthesis of Anthraquinone Dyes:

  • Reaction Setup: In a reaction vessel, 1,4-dihydroxyanthraquinone and its leuco form are combined with a suitable solvent, often an excess of the amine reactant, which also serves as the reaction medium.

  • Catalyst Addition: A catalyst, such as boric acid, is introduced to the mixture to facilitate the condensation reaction.

  • Condensation: The reaction mixture is heated to a temperature range of 140-200°C to initiate and drive the condensation process.

  • Oxidation: Following the condensation, an oxidizing agent is introduced to convert the leuco form of the dye to its final, colored state. This is often achieved by bubbling air through the mixture in the presence of a base like sodium hydroxide or potassium hydroxide at a temperature of 75-95°C.

  • Isolation: The synthesized dye is then isolated from the reaction mixture using standard procedures such as filtration, washing, and drying.

Analytical Protocols

Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a commonly employed technique for the analysis of solvent dyes. A general HPLC method that can be adapted for this compound is detailed below.

High-Performance Liquid Chromatography (HPLC) Method:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis diode array detector.

  • Column: A C18 reversed-phase column is typically suitable for the separation of solvent dyes.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient program should be optimized to achieve good separation of the analyte from other components in the sample.

  • Detection: The UV-Vis detector can be set at the maximum absorption wavelength (λmax) of this compound to ensure the highest sensitivity. Anthraquinone dyes typically exhibit strong absorbance in the visible region of the electromagnetic spectrum.

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent and filtered through a 0.45 µm filter before injection into the HPLC system to prevent column clogging.

Toxicological Profile and Signaling Pathway

The toxicological assessment of dyes is of paramount importance for ensuring human and environmental safety. Anthraquinone dyes, as a class, have been studied for their potential health effects. The primary mechanism of toxicity for some anthraquinone dyes is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Below is a diagram illustrating a hypothetical signaling pathway for the cellular response to exposure to an anthraquinone dye, based on the known toxicological mechanisms of this class of compounds.

Anthraquinone_Toxicity_Pathway Anthraquinone Dye Anthraquinone Dye Cellular Uptake Cellular Uptake Anthraquinone Dye->Cellular Uptake ROS Generation ROS Generation Cellular Uptake->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA Damage DNA Damage Cellular Damage->DNA Damage Protein Damage Protein Damage Cellular Damage->Protein Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Cellular Response Cellular Response Cellular Damage->Cellular Response Apoptosis Apoptosis Cellular Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Response->Cell Cycle Arrest

Hypothetical signaling pathway of anthraquinone dye-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

To evaluate the potential toxicity of this compound, a standardized experimental workflow is essential. The following diagram outlines a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Exposure Compound Exposure Compound Preparation->Compound Exposure Cell Seeding->Compound Exposure Incubation Incubation Compound Exposure->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Workflow for in vitro cytotoxicity assessment of chemical compounds.

Solubility of Solvent Blue 132 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Blue 132, an anthraquinone-based dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in diverse fields, including the formulation of inks, coatings, plastics, and in various research and development settings. This document outlines detailed experimental protocols for determining solubility and presents illustrative quantitative data for structurally similar solvent dyes to serve as a practical reference.

Illustrative Solubility of Blue Anthraquinone Solvent Dyes

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, the following table provides data for structurally related blue anthraquinone solvent dyes. This information is intended to offer a comparative reference for researchers working with similar compounds. The presented values for Solvent Blue 36 and Solvent Blue 97 have been sourced from publicly available technical data sheets.[1][2][3][4][5]

Organic SolventSolvent Blue 36 (g/L at 20°C)Solvent Blue 97 (g/L at 20°C)
Acetone28.4[1][5]3.0 - 15[2][3]
Butyl Acetate32.8[1][5]10.0 - 20[2][3]
Dichloromethane133[1][5]150 - 240[2]
Toluene (Methylbenzene)67[1][5]125[2][4]
Ethanol6.8[1][5]0.2 - 5[2][3]

Experimental Protocols for Solubility Determination

The solubility of a solvent dye such as this compound can be accurately determined using established methodologies. The two most common and reliable methods are the gravimetric method and the spectrophotometric method.

Gravimetric Method

This direct method involves dissolving the solute in a solvent and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for an extended period (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature to let the undissolved particles settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

    • Filter the collected supernatant through a fine-pore syringe filter (e.g., 0.22 µm PTFE) to remove any remaining suspended particles.

  • Solvent Evaporation:

    • Accurately weigh a clean, dry evaporating dish on an analytical balance.

    • Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish.

    • Slowly evaporate the solvent under controlled conditions, such as in a fume hood on a hot plate at a low temperature or in a vacuum oven, until only the dry dye residue remains.

  • Mass Determination and Solubility Calculation:

    • Cool the evaporating dish containing the dry residue to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish with the residue on an analytical balance.

    • Repeat the process of gentle heating, cooling, and weighing until a constant mass is obtained.

    • Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility is then calculated by dividing the mass of the dissolved dye by the volume of the solvent used.

Spectrophotometric Method

This indirect method relies on the Beer-Lambert Law, which relates the absorbance of light by a solution to the concentration of the solute.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength for optimal sensitivity.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This calibration curve should be linear, and the equation of the line (y = mx + c) should be determined through linear regression.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of this diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method prep1 Add excess this compound to a known volume of solvent prep2 Agitate at constant temperature for 24-48 hours prep1->prep2 prep3 Allow undissolved solute to settle prep2->prep3 sep1 Withdraw a known volume of supernatant prep3->sep1 sep2 Filter through a fine-pore syringe filter sep1->sep2 grav1 Transfer filtered solution to a pre-weighed dish sep2->grav1 spec2 Dilute filtered saturated solution sep2->spec2 grav2 Evaporate solvent under controlled conditions grav1->grav2 grav3 Cool and weigh the residue until constant mass grav2->grav3 grav4 Calculate solubility (mass/volume) grav3->grav4 spec1 Prepare calibration curve (Abs vs. Conc) spec3 Measure absorbance of diluted solution at λmax spec2->spec3 spec4 Calculate concentration from calibration curve spec3->spec4 spec5 Calculate solubility (Conc x Dilution Factor) spec4->spec5

Caption: A flowchart of the experimental workflow for determining the solubility of a solvent dye.

References

In-Depth Technical Guide: Thermal Stability and Degradation of Solvent Blue 132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 132, a member of the anthraquinone class of dyes, is utilized in various industrial applications for its vibrant blue coloration and good fastness properties. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of this compound. A thorough examination of its thermal behavior is critical for ensuring product quality, stability, and safety in applications where it may be exposed to elevated temperatures. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and draws comparisons with structurally similar anthraquinone dyes to provide a robust understanding of its thermal properties.

Thermal Stability of this compound

The thermal stability of a colorant is a critical parameter, dictating its suitability for various processing and end-use applications. For this compound, several sources indicate good heat resistance, though the exact temperature can vary depending on the specific conditions and the matrix in which the dye is incorporated.

Quantitative Data Summary

The following table summarizes the reported thermal stability data for this compound and a related anthraquinone dye for comparison. It is important to note that the methodologies for determining these values are not consistently reported in the available literature.

ColorantCAS NumberChemical ClassReported Heat Resistance (°C)Matrix / Conditions
This compound 110157-96-5Anthraquinone240Not Specified
280Not Specified
300Polyamide-6 (PA-6)[1]
C.I. Solvent Blue 35 17354-14-2Anthraquinone252 (Decomposition Temperature)Not Specified

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and degradation profile of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, generalized methodologies for these experiments, based on common practices for analyzing organic dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a linear heating rate (e.g., 10°C/min or 20°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

Methodology:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or sealed DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a low temperature.

    • Heat the sample at a controlled linear rate (e.g., 10°C/min) to a temperature beyond its expected decomposition point.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Degradation of this compound

The degradation of anthraquinone dyes under thermal stress is a complex process that can involve various chemical reactions. While specific degradation products for this compound have not been detailed in the reviewed literature, general degradation pathways for anthraquinone-based dyes can be inferred.

Proposed Thermal Degradation Pathway

The thermal degradation of anthraquinone dyes often initiates with the cleavage of the substituent groups attached to the core anthraquinone structure. This is followed by the breakdown of the stable anthraquinone ring system at higher temperatures. The degradation process is likely to involve the formation of smaller, volatile fragments.

cluster_main Thermal Degradation Pathway of this compound A This compound (Anthraquinone Structure) B Initial Degradation (Loss of Substituents) A->B Heat (e.g., >240°C) C Intermediate Fragments B->C Further Fragmentation D Cleavage of Anthraquinone Ring C->D High Temperature E Smaller Volatile Compounds (e.g., CO, CO2, NOx) D->E

Caption: Proposed thermal degradation pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound, from sample preparation to data interpretation.

cluster_workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Obtain pure This compound sample P2 Dry sample to remove moisture P1->P2 P3 Weigh sample for TGA and DSC P2->P3 A1 Perform TGA Analysis (Inert Atmosphere) P3->A1 A2 Perform DSC Analysis (Inert Atmosphere) P3->A2 D1 Analyze TGA/DTG curves (Decomposition Temps) A1->D1 D3 Characterize Degradation Products (e.g., GC-MS) A1->D3 Evolved Gas Analysis D2 Analyze DSC thermogram (Thermal Transitions) A2->D2 D4 Determine Degradation Kinetics D1->D4 D2->D4

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This compound exhibits good thermal stability, with reported heat resistance values ranging from 240°C to 300°C depending on the conditions. The degradation of this anthraquinone dye at elevated temperatures likely proceeds through the loss of substituent groups followed by the cleavage of the core aromatic structure. For a more definitive understanding of its thermal degradation, further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be invaluable. Such analyses would provide crucial data on the specific decomposition products and the kinetics of the degradation process, enabling a more precise assessment of its stability and potential degradation pathways in various applications.

References

A Technical Guide to the Lightfastness and Photostability of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the lightfastness and photostability of anthraquinone dyes. Anthraquinone dyes are a significant class of colorants known for their structural diversity and, in many cases, excellent stability towards light.[1][2] This guide delves into the core principles governing their photostability, the mechanisms of their degradation, factors influencing their performance, and the standardized methods for their evaluation. The information is tailored for professionals in research, scientific, and drug development fields where the stability of colored compounds is of paramount importance.

Introduction to Anthraquinone Dyes and their Photostability

Anthraquinone dyes are organic colorants based on the anthraquinone core structure.[1][2] The parent anthraquinone molecule is colorless; however, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on the aromatic rings results in a wide spectrum of vibrant colors, ranging from red to blue.[1][3] These dyes find extensive applications in various fields, including textiles, printing, cosmetics, and even as fluorophores in biomedical research.[4][5][6] A key characteristic that distinguishes many anthraquinone dyes is their generally good to excellent lightfastness, making them suitable for applications requiring high durability.[1][2]

The photostability of a dye refers to its ability to resist fading or changing color upon exposure to light. This is a critical property, as photodegradation can lead to a loss of color and the formation of potentially harmful degradation products. The light-induced fading of dyes is a complex process influenced by numerous factors, including the chemical structure of the dye, the intensity and wavelength of the light source, and the surrounding environment.[7]

Mechanisms of Photodegradation

The photodegradation of anthraquinone dyes is primarily initiated by the absorption of photons, which excites the dye molecule to a higher energy state. The subsequent chemical reactions can proceed through several pathways, often involving the excited triplet state of the dye.

A primary mechanism for the photodegradation of many anthraquinone dyes involves the abstraction of hydrogen atoms from the surrounding medium or substrate.[8] This process is particularly relevant when the dyes are in contact with materials that can readily donate hydrogen, such as textile fibers. The photochemical reactions are often initiated by an upper excited n-π* triplet state.[8] The presence of oxygen can have a dual role; in some instances, it can retard fading by reoxidizing the reduced dye molecules, while in other cases, it can accelerate degradation through free-radical initiated oxidation reactions.[8]

Studies have shown that photodegradation is often caused by radiation in the 300-400 nm range of the spectrum.[8] Interestingly, some anthraquinone derivatives exhibit partially reversible photodegradation, a phenomenon also referred to as self-healing.[9][10][11] This process is an active area of research, with proposed mechanisms including photo-induced intramolecular proton transfer (tautomerization) and the formation of dye molecule domains.[10]

photodegradation_mechanism Dye Anthraquinone Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption (hν) ExcitedDye->Dye Deactivation Substrate Substrate (e.g., Fiber) with H-atoms ExcitedDye->Substrate interacts with ReducedDye Reduced Dye ExcitedDye->ReducedDye H-atom Abstraction DegradationProducts Degradation Products (Colorless) Radical Substrate Radical Substrate->Radical ReducedDye->Dye Re-oxidation ReducedDye->DegradationProducts Irreversible Oxidation Oxygen Oxygen (O2) Oxygen->Dye Oxygen->DegradationProducts

A simplified schematic of the photodegradation mechanism of anthraquinone dyes.

Factors Influencing Lightfastness

The photostability of anthraquinone dyes is not an intrinsic property but is influenced by a combination of factors related to their molecular structure and the surrounding environment.

3.1. Molecular Structure:

  • Substituents: The nature and position of substituent groups on the anthraquinone core have a profound impact on photostability. Electron-donating groups, such as amino (-NH2) and hydroxy (-OH) groups, generally increase the photostability of anthraquinone derivatives.[8] The order of increasing photostability conferred by substituents has been reported as: methyl < methoxy < hydroxy < amino.[8] Conversely, unsubstituted anthraquinone is highly photoreactive.[8]

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds, for instance between a hydroxyl group and a neighboring carbonyl group, can enhance photostability by providing a rapid and efficient pathway for the deactivation of the excited state.

  • Aggregation: The state of the dye on a substrate, whether as single molecules or as aggregates, can also affect its lightfastness. In some cases, dye aggregation can lead to a decrease in the quantum yield of fading.

3.2. Environmental Factors:

  • Substrate: The nature of the substrate on which the dye is applied plays a crucial role. For example, the lightfastness of a dye can differ significantly when applied to different types of textile fibers like polyester or polylactide.[12][13]

  • Atmosphere: The presence of oxygen and humidity can significantly influence the rate and pathway of photodegradation. As mentioned earlier, oxygen can either inhibit or accelerate fading depending on the specific dye and conditions.[8]

  • Presence of Other Substances: The presence of other chemicals, such as UV absorbers, antioxidants, or other dyes, can either enhance or reduce the photostability of anthraquinone dyes.

Quantitative Assessment of Lightfastness

The lightfastness of dyes is quantified using various metrics and standardized tests. This allows for the objective comparison of the photostability of different dyes and formulations.

4.1. Blue Wool Scale:

A widely used method for rating the lightfastness of textiles and inks is the Blue Wool Scale.[14][15] This scale consists of eight standard blue wool samples, each dyed with a dye of a different, known lightfastness. The samples are numbered 1 to 8, with 1 being the most fugitive (least lightfast) and 8 being the most lightfast.[14][15] The material to be tested is exposed to a standardized light source alongside the Blue Wool standards.[14] The lightfastness rating is determined by observing which of the blue wool standards fades to the same extent as the test sample.[14]

Table 1: Blue Wool Scale Lightfastness Ratings

Blue Wool RatingDegree of LightfastnessApproximate Exposure Time in UK Conditions
1Very LowA few hours to a few days in full sun[15]
2Very LowApproximately twice as long as 1[15]
3Low4-6 weeks[15]
4ModerateUp to 3 months[15]
5GoodUp to 6 months[15]
6HighOver 6 months[15]
7Excellent-
8ExceptionalVirtually no fading[15]

4.2. Quantum Yield of Photodegradation:

For a more fundamental and quantitative measure of photostability, the quantum yield of photodegradation (Φ) is determined. The quantum yield represents the efficiency of a photochemical process and is defined as the number of dye molecules degraded per photon of light absorbed. Lower quantum yields indicate higher photostability. Quantum yields for anthraquinone dyes adsorbed on polyester and nylon films are typically in the range of 10⁻⁴ to 10⁻⁶.[8]

Table 2: Lightfastness Data for Selected Anthraquinone Dyes

Dye Name/TypeSubstrateLightfastness Rating (Blue Wool Scale)Quantum Yield (Φ)Reference(s)
1-Hydroxyanthraquinone derivativesPolyesterHigh-[12]
1-Anilinoanthraquinone derivativesPolyesterHigh-[12]
2-Aminoanthraquinone derivativesPolyesterPoor-[12]
Disperse Red 127 (phenoxy substituent)Polylactide> 4-[13]
Disperse Violet 26 (phenoxy substituent)Polylactide> 4-[13]
1,8-Dihydroxyanthraquinone (Dantron)PMMA-Bε = 4.56 × 10⁹ (inverse)[9][10]

Note: The inverse quantum efficiency (Bε) is a measure of photostability, with higher values indicating greater stability.

Experimental Protocols for Lightfastness Testing

Standardized experimental protocols are essential for obtaining reproducible and comparable lightfastness data. The most common methods involve exposing samples to artificial light sources that simulate natural sunlight.

5.1. ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This is a widely recognized international standard for determining the color fastness of textiles to artificial light.[16]

  • Apparatus: A lightfastness tester equipped with a xenon arc lamp is used as the light source, as its spectral output closely mimics that of natural sunlight.[7][15] The apparatus also controls other environmental parameters like temperature and humidity.

  • Procedure:

    • Test specimens are prepared according to the standard's specifications.

    • The specimens are mounted in a holder alongside the Blue Wool standards.

    • A portion of each specimen and the standards is covered to serve as an unexposed reference.

    • The samples are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified change in color is observed on the test specimen or the Blue Wool standards.

    • The change in color is assessed by comparing the exposed and unexposed portions of the test specimen and the Blue Wool standards.

  • Evaluation: The lightfastness is rated on the Blue Wool Scale from 1 to 8. The color change can also be quantitatively measured using a spectrophotometer and expressed in terms of CIELAB color difference (ΔE*).[17]

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation Sample Test Specimen Mask Masking (half of each sample) Sample->Mask BWS Blue Wool Standards BWS->Mask XenonTester Xenon Arc Lightfastness Tester (Controlled Temp. & Humidity) Mask->XenonTester Visual Visual Assessment (Comparison to BWS) XenonTester->Visual Instrumental Instrumental Measurement (Spectrophotometer - ΔE*) XenonTester->Instrumental Result Lightfastness Rating (Blue Wool Scale 1-8) Visual->Result Instrumental->Result

A typical experimental workflow for lightfastness testing.

Implications for Drug Development and Research

The photostability of colored compounds is a critical consideration in drug development and various research applications.

  • Pharmaceuticals: Many drug substances and formulated products are colored. Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and a change in the physical appearance of the product, which can affect patient compliance. Understanding the photostability of any colored excipients, such as anthraquinone-derived dyes used in coatings or capsules, is therefore essential.

  • Biomedical Research: Anthraquinone derivatives are increasingly being explored as fluorescent probes and cell stains.[5][18][19] High photostability is a desirable characteristic for fluorescent dyes, as it allows for longer observation times and more reliable quantitative measurements in techniques like fluorescence microscopy.[5] Photobleaching, the light-induced destruction of a fluorophore, can limit the utility of a fluorescent probe.

Conclusion

Anthraquinone dyes represent a versatile class of colorants, many of which exhibit excellent lightfastness. Their photostability is intricately linked to their molecular structure, with substituent effects playing a pivotal role. The photodegradation of these dyes is a complex process that can be influenced by a multitude of environmental factors. A thorough understanding of these principles, coupled with standardized testing methodologies, is crucial for the effective selection and application of anthraquinone dyes in research, and drug development, where performance and stability are paramount. The ongoing research into phenomena like reversible photodegradation may pave the way for the development of even more robust and durable colorants in the future.

References

Technical Guide: Purity Analysis of Commercial Solvent Blue 132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 132, a member of the anthraquinone dye family, sees wide application in various industries, including plastics, printing inks, and coatings, owing to its vibrant blue hue and good stability.[1][2][3] For specialized applications, particularly in research and development settings where dye characteristics can significantly impact experimental outcomes, a thorough understanding of its purity is paramount. Commercial grades of this compound can contain impurities originating from the manufacturing process, such as intermediates, by-products, or degradation products.

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial this compound. It details experimental protocols for chromatographic and spectroscopic techniques and presents a framework for data interpretation.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity profiling of this compound. This typically involves a primary quantitative method, such as High-Performance Liquid Chromatography (HPLC), supported by spectroscopic techniques for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying the main dye component from its impurities. A reversed-phase HPLC method is generally suitable for the analysis of solvent dyes.

2.1.1 Illustrative HPLC Experimental Protocol

This protocol is a representative method and may require optimization based on the specific HPLC system and column used.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of both polar and non-polar impurities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be used for quantification. An additional wavelength, such as 254 nm, can be monitored to detect a wider range of impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 100 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.

2.1.2 Data Presentation: Purity Profile by HPLC

The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515,0000.5Impurity A
28.220,0000.7Impurity B
312.52,900,00098.3This compound
415.115,0000.5Impurity C
Total 2,950,000 100.0

Note: This data is for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer is highly effective. LC-MS provides mass-to-charge ratio (m/z) information for each separated component, aiding in the determination of their molecular weights and elemental compositions.

2.2.1 Illustrative LC-MS Experimental Protocol

The LC conditions are often similar to the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data, which is crucial for accurate mass determination and formula prediction.

  • Data Acquisition: Data can be acquired in both positive and negative ion modes to maximize the detection of different types of impurities.

Spectroscopic Analysis

2.3.1 UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid technique to obtain a spectral fingerprint of the dye. The position of the maximum absorbance wavelength (λmax) and the shape of the spectrum can be compared to a reference standard.

2.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. This can be used to confirm the identity of the main component and to detect impurities with different functional groups.

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial solvent dye like this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling and Preparation cluster_1 Primary Analysis cluster_2 Impurity Identification and Structural Confirmation cluster_3 Final Reporting Sample Commercial This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-PDA/UV Analysis Filtration->HPLC Inject LCMS LC-MS Analysis Filtration->LCMS Inject Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) Filtration->Spectroscopy Analyze Quantification Quantification of Purity and Impurities (Area % Method) HPLC->Quantification Data_Compilation Data Compilation and Interpretation Quantification->Data_Compilation Impurity_ID Impurity Identification (Mass and Fragmentation Data) LCMS->Impurity_ID Structure_Confirm Structural Confirmation of Main Component Spectroscopy->Structure_Confirm Impurity_ID->Data_Compilation Structure_Confirm->Data_Compilation Report Certificate of Analysis or Technical Report Data_Compilation->Report

References

Methodological & Application

Solvent Blue 132: A Detailed Guide for Staining and Coloring Plastics in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solvent Blue 132, an anthraquinone-based dye, offers a vibrant and stable blue coloration for a variety of plastics, making it a valuable tool in research settings. Its application extends from the macroscopic coloring of polymer resins to the microscopic visualization of plastic components and structures. This document provides comprehensive application notes and detailed protocols for the effective use of this compound in laboratory and research environments.

Overview and Physicochemical Properties

This compound (CAS No. 110157-96-5) is a reddish-blue powder known for its excellent heat stability and lightfastness, crucial properties for applications requiring long-term color stability under various environmental conditions.[1][2] As a solvent dye, it is readily soluble in many organic solvents and plasticizers, allowing for its incorporation into the polymer matrix at a molecular level. This results in a transparent and brilliant coloration without compromising the physical properties of the plastic.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 110157-96-5[1]
Chemical Class Anthraquinone[1]
Appearance Reddish-blue powder[3]
Heat Resistance 240 - 300°C[3]
Light Fastness (in PS) Grade 6-8 (on a scale of 1-8, where 8 is excellent)[4][5]
Water Solubility ≤ 1.0%[3]

Applications in Research

The primary research application of this compound lies in the staining and coloring of plastics for visualization and identification. Its high affinity for non-polar polymers makes it suitable for a range of materials commonly used in laboratories.

Key Research Applications:

  • Microscopy of Polymer Blends and Composites: Staining with this compound can be used to differentiate between different polymer phases in blends and composites under a microscope.

  • Identification and Sorting of Microplastics: In environmental research, this compound can aid in the visual identification and sorting of microplastic particles from environmental samples.

  • Visualization of Polymer Morphology: The dye can be used to visualize the morphology of polymer films, fibers, and other structures.

  • In-situ Monitoring of Polymer Processes: As a tracer, it can be incorporated into a polymer melt to monitor flow and mixing during processing.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in research applications. Optimization may be necessary depending on the specific plastic, solvent, and desired staining intensity.

Protocol 1: General Staining of Plastic Films or Particles

This protocol is suitable for staining a variety of plastic films or particles for general visualization and identification.

Materials:

  • This compound powder

  • Suitable organic solvent (e.g., acetone, ethanol, isopropanol)

  • Plastic sample (film, powder, or pellets)

  • Glass beaker or vial with a lid

  • Forceps

  • Deionized water

  • Microscope slides and coverslips

Procedure:

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetone). The choice of solvent will depend on the type of plastic being stained and its compatibility with the solvent.

    • In a glass beaker, dilute the stock solution with the same solvent to the desired final concentration (a starting range of 10-100 µg/mL is recommended).

  • Staining:

    • Place the plastic sample into the staining solution. Ensure the sample is fully submerged.

    • Seal the container to prevent solvent evaporation.

    • Incubate at room temperature for 30-60 minutes. For some plastics, gentle heating (e.g., 40-50°C) can enhance dye penetration.

  • Washing:

    • Using forceps, carefully remove the stained plastic sample from the solution.

    • Rinse the sample thoroughly with the same organic solvent used for staining to remove excess dye from the surface.

    • Perform a final rinse with deionized water.

    • Allow the sample to air dry completely.

  • Analysis:

    • The stained plastic can now be analyzed using light microscopy or other imaging techniques.

Protocol 2: Incorporation of this compound into a Polymer Melt

This protocol is for uniformly coloring a thermoplastic polymer for applications where the dye needs to be integrated into the bulk material.

Materials:

  • This compound powder

  • Thermoplastic polymer pellets (e.g., Polystyrene, Polycarbonate, PMMA)

  • Extruder or other melt-processing equipment

Procedure:

  • Dry Blending:

    • In a suitable container, dry blend the thermoplastic polymer pellets with this compound powder. The recommended dosage is typically between 0.05% and 0.3% by weight, depending on the desired color intensity.[5]

  • Melt Processing:

    • Feed the dry blend into the hopper of an extruder or other melt-processing equipment.

    • Process the polymer at a temperature above its melting point but below the decomposition temperature of the dye (heat resistance up to 300°C).[5]

  • Homogenization:

    • Ensure thorough mixing within the melt to achieve a uniform color distribution.

  • Shaping:

    • The colored polymer melt can then be extruded into films, fibers, or molded into desired shapes.

Visualization and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing the staining process.

experimental_workflow cluster_prep Preparation cluster_staining Staining Process cluster_post Post-Staining prep_solution Prepare Staining Solution stain Immerse Sample in Solution prep_solution->stain prep_sample Prepare Plastic Sample prep_sample->stain incubate Incubate (with optional heating) stain->incubate wash Wash with Solvent & Water incubate->wash dry Air Dry wash->dry analysis Analysis (e.g., Microscopy) dry->analysis

Caption: Experimental workflow for staining plastics with this compound.

staining_factors Staining Staining Efficiency PlasticType Plastic Type (e.g., PS, PC, PMMA) PlasticType->Staining Polarity & Morphology Solvent Solvent Choice (e.g., Acetone, Ethanol) Solvent->Staining Solubility & Swelling Concentration Dye Concentration Concentration->Staining Color Intensity Temperature Temperature Temperature->Staining Dye Penetration Time Incubation Time Time->Staining Dye Uptake

Caption: Factors influencing the efficiency of plastic staining with this compound.

Safety and Handling

While specific safety data for this compound is not extensively published, general precautions for handling solvent dyes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood, especially when working with volatile organic solvents.

  • Dust Control: Avoid generating dust from the dye powder.

  • Disposal: Dispose of dye solutions and contaminated materials in accordance with local regulations for chemical waste.

Considerations for Use in Drug Development

Currently, there is no available information to support the use of this compound in direct contact with biological systems or in drug development applications. Its classification as a solvent dye and its solubility in organic solvents suggest it is not suitable for in-vivo studies or as a pharmaceutical excipient. Its primary utility in a drug development context would be for the coloring of plastic components of medical devices or packaging, where migration of the dye would need to be carefully assessed.

Disclaimer: The information provided in this document is for research purposes only. The protocols are intended as a starting point and should be adapted and validated for specific applications. Always consult the relevant safety data sheets and follow good laboratory practices.

References

Application Notes and Protocols: Solvent Blue 132 in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 132, an anthraquinone-based dye, is a synthetic colorant recognized for its vibrant blue hue and stability.[1][2] While its primary industrial application is the coloration of plastics, printing inks, and other polymeric materials, its inherent chemical structure and photophysical properties suggest potential for more advanced applications in material science research.[3][4][5] This document provides an overview of the known characteristics of this compound, alongside detailed protocols for its general use in materials, and explores potential, albeit less documented, research applications based on the properties of anthraquinone dyes.

Physicochemical Properties of this compound

Quantitative data for this compound has been aggregated from various supplier technical data sheets. This information is crucial for its application in material science, particularly for ensuring its stability and compatibility with different material matrices and processing conditions.

PropertyValueSource
CAS Number 110157-96-5[3][6][7]
Molecular Structure Anthraquinone[2][6]
Appearance Reddish-blue powder[3]
Heat Resistance 240 - 280 °C[3][6]
Light Fastness (ISO) 5 - 7[6][8]
Acid Resistance 4 - 5[3][8]
Alkali Resistance 5[3][8]
Water Resistance 5[8]

Applications in Material Science

While specific research studies detailing the use of this compound in advanced material science applications are not widely published, its properties as an anthraquinone dye allow for extrapolation into several potential areas of investigation.

Coloration of Polymers and Thin Films

The most direct application of this compound is as a stable colorant in various polymers. Its high heat resistance makes it suitable for incorporation into thermoplastics processed at elevated temperatures.

Experimental Protocol: Incorporation of this compound into a Polymer Matrix via Melt Compounding

This protocol describes a general method for dispersing this compound into a thermoplastic polymer.

Materials:

  • This compound powder

  • Thermoplastic polymer pellets (e.g., Polystyrene, Polycarbonate, PET)

  • Twin-screw extruder

  • Injection molding machine or film casting equipment

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent degradation during processing.

  • Premixing: In a sealed container, dry blend the this compound powder with the polymer pellets at a predetermined concentration (e.g., 0.1 - 1.0% by weight). Tumble the mixture for at least 15 minutes to ensure a homogenous blend.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the chosen polymer.

    • Feed the premixed material into the extruder hopper.

    • The molten, colored polymer will be extruded as a strand.

  • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to create colored polymer pellets.

  • Specimen Fabrication:

    • Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact discs) from the colored pellets.

    • Film Casting: Alternatively, use a cast film line to produce thin films of the colored polymer.

Workflow for Polymer Coloration:

G cluster_prep Preparation cluster_process Processing cluster_fab Fabrication A Dry Polymer Pellets B Dry Blend with This compound A->B C Twin-Screw Extrusion B->C D Pelletize Colored Polymer C->D E Injection Molding D->E F Film Casting D->F G Colored Specimens E->G F->G

Workflow for incorporating this compound into polymers.
Potential as a Fluorescent Probe for Polymer Studies

Anthraquinone derivatives can exhibit fluorescence, with their emission properties often being sensitive to the local environment.[9] This suggests that this compound could potentially be used as a fluorescent probe to study polymer dynamics, such as glass transition, polymerization kinetics, or degradation, although specific studies are lacking.

Conceptual Experimental Protocol: Monitoring Polymer Curing Using Fluorescence Spectroscopy

This hypothetical protocol outlines how this compound could be used to monitor the curing of a thermoset resin.

Materials:

  • This compound

  • Uncured thermoset resin (e.g., epoxy, polyurethane)

  • Curing agent

  • Fluorometer with a temperature-controlled sample holder

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound into the uncured resin to achieve a low concentration (e.g., 10⁻⁵ to 10⁻⁶ M).

  • Initiation of Curing: Add the curing agent to the resin-dye mixture and mix thoroughly.

  • Fluorescence Measurement:

    • Immediately place a sample of the mixture into the temperature-controlled cuvette of the fluorometer.

    • Set the excitation wavelength to the absorption maximum of this compound in the resin.

    • Record the fluorescence emission spectrum at regular intervals as the resin cures.

  • Data Analysis:

    • Monitor changes in the fluorescence intensity, emission maximum wavelength (λem), and fluorescence lifetime as a function of curing time.

    • A shift in λem or a change in intensity could indicate changes in the polarity and viscosity of the microenvironment around the dye molecule as the polymer network forms.

Logical Relationship for Curing Monitoring:

G A Initiate Polymer Curing B Change in Microenvironment (Polarity, Viscosity) A->B C Alteration of this compound Photophysical Properties B->C D Monitor Fluorescence Signal (Intensity, λem, Lifetime) C->D E Correlate Signal Change to Degree of Cure D->E

Logical flow for polymer cure monitoring with a fluorescent probe.
Creation of Functional Surfaces

Research on other anthraquinone dyes has shown their potential in creating functional surfaces, such as superhydrophobic textiles.[10][11] By analogy, this compound could be investigated for similar applications.

Conceptual Experimental Protocol: Fabrication of a Hydrophobic Coating

This protocol outlines a conceptual approach to using this compound in a hydrophobic polymer coating.

Materials:

  • This compound

  • A hydrophobic polymer (e.g., polydimethylsiloxane - PDMS, or a fluoropolymer)

  • A suitable solvent for the polymer and dye (e.g., toluene, THF)

  • Substrate for coating (e.g., glass slide, fabric)

Procedure:

  • Solution Preparation: Dissolve the hydrophobic polymer and a small amount of this compound in the chosen solvent.

  • Coating Application:

    • Dip Coating: Immerse the substrate in the polymer-dye solution for a set duration, then withdraw it at a constant speed.

    • Spin Coating: Dispense the solution onto the center of the substrate and spin at a high speed to create a thin, uniform film.

  • Curing/Drying: Cure the coated substrate in an oven at a temperature appropriate for the polymer to crosslink and for the solvent to evaporate.

  • Characterization:

    • Measure the water contact angle of the coated surface to determine its hydrophobicity.

    • Analyze the surface morphology using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Experimental Workflow for Hydrophobic Coating:

G cluster_prep Preparation cluster_app Application cluster_post Post-Processing & Characterization A Dissolve Polymer and This compound in Solvent B Dip Coating A->B C Spin Coating A->C D Curing/Drying B->D C->D E Water Contact Angle Measurement D->E F Surface Morphology Analysis D->F

Workflow for creating and characterizing a hydrophobic coating.

Conclusion

This compound is a robust colorant with well-established use in industrial applications. While its application in sophisticated material science research is not yet widely documented, its properties as a stable anthraquinone dye suggest significant potential. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers interested in exploring the use of this compound beyond simple coloration, in areas such as fluorescent sensing and the development of functional materials. Further research is needed to fully characterize its photophysical behavior in different material systems and to validate its use in these advanced applications.

References

Application Notes and Protocols for Solvent Blue 132 in New Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Solvent Blue 132 as a colorant in the development of new resin formulations. The information is intended for professionals in research and development environments.

Introduction to this compound

This compound is a solvent dye belonging to the anthraquinone class, known for its brilliant reddish-blue hue.[1][2] It is widely used for coloring various materials, including plastics, printing inks, and coatings, due to its good solubility in organic solvents and polymers.[3][4][5][6] Its key attributes, such as high heat resistance and lightfastness, make it a suitable candidate for developing robust and stable colored resin systems.[1][3][7]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound, compiled from various sources, is presented below. This data is crucial for initial formulation considerations.

PropertyValueTest Condition/MethodSource(s)
Appearance Reddish-blue powderVisual[3][8]
Heat Resistance 240 - 300 °CVaries by supplier[1][3][9]
Lightfastness 6 (on a scale of 1-8)Blue Wool Scale[3][8][9]
Acid Resistance 4 (on a scale of 1-5)5% HCl[1][3][8][9]
Alkali Resistance 5 (on a scale of 1-5)5% Sodium Carbonate[1][3][8][9]
Water Solubility Max 1.0%---[3][8][9]
Density 0.56 g/cm³---[3][8][9]
Residue on 80 mesh Max 5.0%---[3][8][9]
Volatile Matter @ 105°C Max 1.0%---[3][9]
Tinting Strength 95-105%Compared to standard[3][9]

Note: The properties listed above are typical values and may vary between different suppliers. It is highly recommended to obtain a technical data sheet from the specific supplier for the most accurate information.

Experimental Workflow for New Resin Formulation Development

The following diagram outlines a systematic workflow for incorporating and evaluating this compound in a new resin formulation.

experimental_workflow cluster_prep Phase 1: Preparation & Feasibility cluster_formulation Phase 2: Formulation & Characterization cluster_optimization Phase 3: Optimization & Validation start Define Resin System & Performance Requirements solubility Solubility & Compatibility Screening start->solubility Select this compound color_loading Determine Initial Color Loading Range solubility->color_loading Assess miscibility dispersion Dispersion Protocol Development color_loading->dispersion curing Curing Study & Physical Property Testing dispersion->curing Prepare test samples color_stability Color Stability Analysis curing->color_stability Evaluate cured samples optimization Formulation Optimization color_stability->optimization Analyze results validation Performance Validation optimization->validation Iterate as needed end Final Formulation Protocol validation->end

Caption: Experimental workflow for developing new resin formulations with this compound.

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Protocol 1: Solubility and Compatibility Screening

Objective: To determine the solubility and compatibility of this compound in the selected resin components (e.g., monomer, oligomer, or prepolymer) and solvents.

Materials:

  • This compound

  • Resin components (e.g., epoxy, acrylic, polyester resins)

  • Relevant solvents (e.g., ketones, esters, aromatic hydrocarbons)

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Microscope

Procedure:

  • Prepare a series of concentrations of this compound in each resin component and solvent (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w).

  • Add the measured amount of this compound to the corresponding liquid in a glass vial.

  • Stir the mixture at a constant speed (e.g., 300 rpm) at room temperature for 24 hours.

  • If dissolution is incomplete, gradually increase the temperature in increments of 10°C (not exceeding the temperature stability of the components) and continue stirring.

  • Visually inspect the solutions for clarity, color uniformity, and the presence of undissolved particles.

  • For a more detailed analysis, place a drop of the mixture on a microscope slide and observe for any micro-particles or phase separation.

  • Record the maximum concentration at which this compound fully dissolves and remains stable without precipitation.[10]

Protocol 2: Dispersion and Curing

Objective: To develop a consistent method for dispersing this compound into the resin system and to cure the colored resin for further testing.

Materials:

  • Resin system (resin and hardener/catalyst)

  • This compound at the desired concentration (determined from Protocol 1)

  • High-shear mixer or planetary mixer

  • Vacuum chamber for degassing

  • Molds for sample preparation

  • Curing oven

Procedure:

  • Accurately weigh the resin component into a mixing vessel.

  • Gradually add the pre-weighed this compound powder to the resin while mixing at low speed to avoid excessive air entrapment.

  • Once all the dye is added, increase the mixing speed to ensure uniform dispersion. Mix until no color streaks are visible.

  • Degas the colored resin mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Add the hardener or catalyst according to the resin manufacturer's recommended ratio and mix thoroughly.[11]

  • Pour the final mixture into molds to create test specimens of a defined thickness.

  • Cure the samples according to the resin's technical data sheet (time and temperature).

Protocol 3: Color Stability and Performance Testing

Objective: To evaluate the color stability and other key performance indicators of the cured colored resin.

Materials:

  • Cured resin samples

  • Spectrophotometer or colorimeter[12]

  • Xenon arc weather-ometer or UV chamber for lightfastness testing[13]

  • Oven for thermal stability testing

  • Chemical resistance testing solutions (e.g., acids, bases, solvents)

Procedure:

1. Color Measurement:

  • Measure the initial color of the cured samples using a spectrophotometer to obtain CIELAB (L, a, b*) values.[14]

2. Lightfastness Testing:

  • Expose the samples in a xenon arc weather-ometer according to a standard test method (e.g., ASTM G155).
  • Periodically remove the samples and measure the color change (ΔE*) to assess the rate of fading.[13]

3. Thermal Stability Testing:

  • Place the samples in an oven at elevated temperatures (below the resin's degradation temperature) for a specified duration.
  • Measure the color change to evaluate the effect of heat on the colorant.

4. Chemical Resistance Testing:

  • Immerse the samples in various chemical solutions as required by the end-use application.
  • After a set period, remove the samples, rinse, and visually inspect for any color bleeding or surface changes. Measure the color change.

Logical Relationships in Formulation

The following diagram illustrates the relationship between formulation components and the final properties of the colored resin.

logical_relationships cluster_inputs Formulation Inputs cluster_process Processing Parameters cluster_outputs Final Resin Properties resin_type Resin Type (e.g., Epoxy, Acrylic) color_props Color Properties (Hue, Intensity) resin_type->color_props stability Stability (Light, Thermal, Chemical) resin_type->stability mechanical_props Mechanical Properties resin_type->mechanical_props colorant_conc This compound Concentration colorant_conc->color_props colorant_conc->mechanical_props May affect additives Additives (e.g., UV Stabilizers) additives->stability mixing Mixing Conditions (Speed, Time) mixing->color_props Affects uniformity curing_params Curing Profile (Time, Temperature) curing_params->stability curing_params->mechanical_props

Caption: Key relationships between formulation inputs and final resin properties.

By following these application notes and protocols, researchers can systematically incorporate and evaluate this compound in the development of new resin formulations, leading to robust and color-stable materials.

References

Application Notes and Protocols: Experimental Use of Solvent Blue 132 in Printing Ink Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Solvent Blue 132, an anthraquinone-based dye, in the research and development of solvent-based printing inks. The following sections detail the dye's properties, a protocol for ink formulation, and methods for performance evaluation.

Properties of this compound

This compound is a reddish-blue powder utilized in the coloration of various materials, including printing inks.[1][2] Its performance characteristics, crucial for ink formulation, are summarized below.

Table 1: Physical and Resistance Properties of this compound

PropertyValueSource(s)
Appearance Reddish blue powder[1][3]
Molecular Structure Anthraquinone[4]
Heat Resistance 240 °C[1][3]
Light Fastness 6 (on a scale of 1-8)[1][3]
Acid Resistance 4 (on a scale of 1-5)[1][3]
Alkali Resistance 5 (on a scale of 1-5)[1][3]
Water Solubility 1.0% max[3]
Density 0.56 g/cm³[1][3]

Experimental Protocols

This section outlines a detailed methodology for the formulation of a solvent-based printing ink incorporating this compound and the subsequent performance testing of the printed ink film.

Ink Formulation Protocol

This protocol describes the preparation of a model solvent-based gravure printing ink. The components consist of a binder, a solvent system, the colorant (this compound), and additives.

Materials:

  • Binder: Nitrocellulose resin

  • Solvent System: Ethanol and Ethyl Acetate (70:30 ratio)

  • Colorant: this compound

  • Additive: Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • Equipment: High-shear mixer, magnetic stirrer, viscometer, beakers, graduated cylinders.

Procedure:

  • Binder Dissolution:

    • In a beaker, combine the Ethanol and Ethyl Acetate to form the solvent system.

    • Gradually add the nitrocellulose resin to the solvent mixture while stirring continuously with a magnetic stirrer until the resin is completely dissolved. This forms the ink vehicle or varnish.

  • Dye Incorporation:

    • Slowly add the pre-weighed this compound powder to the varnish under constant agitation with a high-shear mixer.

    • Continue mixing at a controlled speed to ensure uniform dispersion of the dye particles and to break down any agglomerates. The goal is to achieve a stable dispersion.

  • Additive Integration:

    • Once the dye is fully dispersed, add the plasticizer to the ink formulation.

    • Continue mixing for a specified period to ensure homogeneity.

  • Viscosity Adjustment:

    • Measure the viscosity of the ink using a viscometer.

    • Adjust the viscosity to the desired range for the intended printing application (e.g., gravure printing) by adding small amounts of the solvent system.

  • Filtration:

    • Filter the final ink formulation to remove any undissolved particles or impurities that could clog the printing equipment.

Ink_Formulation_Workflow cluster_preparation Varnish Preparation cluster_dispersion Pigment Dispersion cluster_finalization Final Ink Preparation Solvents Solvents (Ethanol, Ethyl Acetate) Varnish Varnish (Binder Solution) Solvents->Varnish Dissolve Resin Binder (Nitrocellulose Resin) Resin->Varnish Mixing High-Shear Mixing Varnish->Mixing Dye This compound Dye->Mixing Dispersion Homogeneous Dispersion Mixing->Dispersion Viscosity Viscosity Adjustment Dispersion->Viscosity Additives Additives (Plasticizer) Additives->Viscosity Filtration Filtration Viscosity->Filtration Final_Ink Final Ink Filtration->Final_Ink Performance_Evaluation_Workflow cluster_tests Performance Tests Formulated_Ink Formulated Ink with This compound Printing Print Application (Gravure) Formulated_Ink->Printing Stability Stability Test (Viscosity, Settling) Formulated_Ink->Stability Printed_Sample Printed Sample Printing->Printed_Sample Lightfastness Lightfastness Test (ISO 12040) Printed_Sample->Lightfastness Rub_Resistance Rub Resistance Test Printed_Sample->Rub_Resistance Color_Analysis Colorimetric Analysis (Spectrophotometry) Printed_Sample->Color_Analysis Ink_Component_Functions cluster_components Core Components cluster_functions Primary Functions Ink Printing Ink Binder Binder (e.g., Nitrocellulose) Ink->Binder Solvent Solvent System (e.g., Alcohols, Esters) Ink->Solvent Colorant Colorant (this compound) Ink->Colorant Additives Additives (e.g., Plasticizers) Ink->Additives Adhesion Adhesion & Film Formation Binder->Adhesion Viscosity_Control Viscosity & Drying Rate Solvent->Viscosity_Control Color Color & Opacity Colorant->Color Performance_Mods Performance Modification (Flexibility, etc.) Additives->Performance_Mods

References

Application Notes: Hypothetical Use of Solvent Blue 132 for Visible Dye Penetrant Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document outlines the potential application and hypothetical protocols for the use of Solvent Blue 132 as a visible dye penetrant for non-destructive testing (NDT). Currently, there is no documented evidence of this compound being used in formal NDT applications. However, based on its known physicochemical properties, its utility as a visible dye penetrant can be postulated.

This compound is a solvent dye known for its vibrant blue color and good stability.[1][2] In non-destructive testing, particularly liquid penetrant inspection (LPI), the principle relies on a low-viscosity liquid with a strong color seeping into surface-breaking defects through capillary action.[3][4] After a set dwell time, the excess penetrant is removed, and a developer is applied to draw the trapped penetrant out, revealing the flaw as a distinct blue indication against a white background. This proposed application leverages the intense coloration of this compound to provide high-contrast visibility for defect detection.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. These properties are critical in determining its suitability as a visible dye penetrant.

PropertyValueSignificance in NDT
Appearance Reddish-blue to blue powderThe strong color is essential for creating high-contrast indications.[5][6][7][8]
Heat Resistance 240 - 300 °CHigh thermal stability allows for potential use on components subjected to elevated temperatures.[2][5][6][8]
Light Fastness 6Good resistance to fading upon exposure to light ensures the stability of indications during inspection.[2][5][8]
Acid Resistance 4-5Moderate to good resistance to acidic environments.[2][5][8]
Alkali Resistance 5Good resistance to alkaline environments.[2][5][8]
Solubility Soluble in various organic solventsEssential for formulating a penetrant solution with appropriate viscosity and wetting characteristics.
Water Solubility Max 1.0%Low water solubility is a key characteristic for non-water-washable penetrants, preventing premature removal.[5][6][8]

Hypothetical Experimental Protocol: Visible Dye Penetrant Testing using this compound

This protocol describes a hypothetical procedure for using this compound in a solvent-removable visible liquid penetrant inspection.

1. Surface Preparation:

  • Thoroughly clean the surface of the test component to remove all contaminants such as oil, grease, dirt, and scale.

  • Ensure the surface is completely dry before applying the penetrant, as any moisture can prevent the penetrant from entering defects.

2. Penetrant Application:

  • Prepare a penetrant solution by dissolving this compound in a suitable carrier solvent (e.g., a high-boiling point, low-volatility organic solvent). The concentration should be optimized to achieve a balance between viscosity and color intensity.

  • Apply the this compound penetrant solution to the test surface by spraying, brushing, or immersion.

  • Allow the penetrant to dwell on the surface for a sufficient amount of time (typically 10-30 minutes) to allow it to seep into any surface-breaking discontinuities.

3. Excess Penetrant Removal:

  • Remove the excess penetrant from the surface using a clean, lint-free cloth lightly dampened with a solvent remover.

  • It is crucial not to flush the surface with the solvent, as this may remove the penetrant from within the defects. The goal is to leave the surface clean while the penetrant remains in the flaws.

4. Developer Application:

  • Apply a thin, even layer of a suitable developer (e.g., a non-aqueous wet developer) to the surface.

  • The developer acts as a blotter, drawing the trapped this compound from the defects to the surface to form a visible indication.

5. Inspection:

  • Allow a development time of at least 10 minutes.

  • Inspect the surface under adequate white light. Surface-breaking defects will appear as blue indications against the white developer background.

  • The size and shape of the indication can provide information about the nature of the defect.

6. Post-Cleaning:

  • After the inspection is complete, clean the developer and penetrant from the component.

Visual Representations

Diagram: Hypothetical Workflow for Visible Dye Penetrant Testing with this compound

G cluster_prep Preparation cluster_application Application cluster_removal_dev Processing cluster_inspection Inspection & Post-Processing A 1. Surface Cleaning and Drying B 2. Formulation of this compound Penetrant A->B C 3. Application of Penetrant to Test Surface B->C D 4. Penetrant Dwell Time (10-30 min) C->D E 5. Removal of Excess Penetrant D->E F 6. Application of White Developer E->F G 7. Development Time (min. 10 min) F->G H 8. Visual Inspection Under White Light G->H I 9. Interpretation of Blue Indications H->I J 10. Post-Cleaning of Component I->J G cluster_process Cause cluster_effect Effect A Surface-Breaking Defect C Capillary Action A->C B This compound Penetrant B->C D Penetrant Entrapment C->D E Visible Blue Indication on White Developer D->E

References

Application Notes and Protocols for Flow Visualization Using Solvent Blue 132 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Solvent Blue 132 dye in flow visualization studies. The following sections detail the dye's properties, experimental procedures for surface flow visualization, and data interpretation guidelines.

Introduction to this compound in Flow Visualization

This compound is a blue-colored anthraquinone dye with high thermal stability, good lightfastness, and resistance to acids and alkalis.[1][2][3] Its solubility in various organic solvents and oils makes it a suitable candidate for "oil and dye" surface flow visualization, a technique used to reveal the streamlines of fluid flow over a solid surface.[4][5][6] This method is particularly valuable in aerodynamics, hydrodynamics, and other fields of fluid mechanics for identifying flow features such as separation, reattachment, and vortex patterns.[4][7]

The principle behind this technique involves applying a thin, uniform layer of a mixture containing oil and the dye to the surface of interest.[5][6] When the fluid (e.g., air or water) flows over the surface, the shear stress exerted by the fluid moves the oil. The less volatile dye particles are left behind, forming streaks that indicate the direction of the surface flow.[5]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for preparing stable and effective visualization mixtures.

PropertyValueReference
Appearance Blue Powder[1]
Heat Resistance Up to 280 °C[2][3]
Light Fastness Good (ISO 5-6)[3]
Acid Resistance Good[1]
Alkali Resistance Good[1]
Water Resistance Good[1]
Solubility Soluble in oils, gasoline, lubricants, and various solvents.[8][9]

Experimental Protocol: Oil and Dye Surface Flow Visualization

This protocol outlines the steps for preparing and using a this compound-based mixture for surface flow visualization in a wind tunnel experiment. The same principles can be adapted for other applications, such as in water tunnels or for visualizing flow on rotating machinery.

Materials and Equipment
  • This compound dye powder

  • Carrier fluid (e.g., kerosene, light mineral oil, linseed oil)[10]

  • Viscosity-modifying oil (e.g., heavy machine oil, diesel oil)[5][6]

  • Volatile solvent for viscosity adjustment (e.g., ethanol, kerosene)[5][10]

  • Soft brush for application[5]

  • Surface to be visualized (e.g., airfoil, vehicle model)

  • Flow generation equipment (e.g., wind tunnel)

  • High-resolution camera for documentation[10]

  • Appropriate lighting (UV light can be used if a fluorescent version of the dye is available)[10]

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Preparation of the Visualization Mixture

The ideal recipe for the visualization mixture often requires some experimentation based on the specific flow conditions (e.g., air speed, temperature).[4] The goal is to create a mixture that is fluid enough to move under the influence of the flow but viscous enough to leave clear traces without being blown away completely.

Table 2: Example Mixture Compositions for Different Flow Velocities

Flow VelocityCarrier FluidViscosity ModifierDye Concentration (Typical)Notes
Low Speed (< 15 m/s)Kerosene or Light Mineral OilLinseed Oil0.1 - 0.3 g/cm³ of pigment in the final mixture.[5]A lower viscosity is needed to ensure the mixture moves easily.
High Speed (> 15 m/s)Light Mineral OilHeavy Machine Oil0.1 - 0.3 g/cm³ of pigment in the final mixture.[5]A higher viscosity is required to prevent the mixture from being stripped from the surface too quickly.

Protocol:

  • In a chemical-resistant beaker, add the desired volume of the carrier fluid.

  • Gradually add the viscosity-modifying oil while stirring until the desired consistency is achieved. The viscosity can be tested by allowing the mixture to flow down a tilted surface.

  • Slowly add the this compound powder to the oil mixture while continuously stirring to ensure a uniform dispersion and prevent clumping.

  • If the mixture is too viscous, a small amount of a volatile solvent like kerosene can be added to reduce its viscosity.[5]

Application of the Mixture
  • Ensure the surface of the model is clean and dry.

  • Using a soft brush, apply a thin, uniform layer of the this compound mixture to the area of interest on the model's surface.[5] The coating should be homogenous for optimal results.[4]

  • The model is now ready to be placed in the test section of the wind tunnel.

Experimental Run and Data Acquisition
  • Mount the model securely in the test section.

  • Set up the camera and lighting to ensure a clear view of the surface.

  • Start the flow (e.g., turn on the wind tunnel) and bring it to the desired velocity.

  • The air stream will cause the oil to flow, leaving behind the blue dye as streaks that follow the streamlines of the surface flow.[5]

  • Allow the pattern to develop and stabilize. The time required for the pattern to dry depends on the wind tunnel velocity and the composition of the mixture.[6]

  • Record high-resolution images or videos of the resulting pattern for later analysis.[10]

  • After the experiment, the model can be cleaned using an appropriate solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a surface flow visualization experiment using the oil and dye technique.

G Experimental Workflow for Surface Flow Visualization cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_acq Data Acquisition & Analysis A Select Carrier Fluid and Viscosity Modifier B Prepare Oil Mixture A->B C Add this compound Dye B->C D Adjust Viscosity C->D F Apply Dye Mixture to Surface D->F E Clean Model Surface E->F G Mount Model in Test Section H Initiate Fluid Flow I Allow Flow Pattern to Develop J Record Images/Video of Dye Pattern I->J K Analyze Flow Features L Clean Model K->L

Caption: Workflow for oil and dye surface flow visualization.

Data Interpretation and Analysis

The resulting patterns of this compound on the surface provide qualitative information about the flow characteristics.

  • Streaklines: The lines formed by the dye indicate the direction of the fluid flow at the surface.

  • Areas of Accumulation: Regions where the dye accumulates can signify stagnation points or areas of low shear stress.

  • Bare Spots: Areas where the dye is completely washed away indicate high shear stress.

  • Lines of Convergence and Divergence: These can indicate flow separation and reattachment points, respectively.

For more quantitative analysis, image processing techniques can be applied to the captured images to map the surface streamlines and extract velocity field information, although this is a more advanced application of the technique.

Safety Precautions

  • Always work in a well-ventilated area, especially when using volatile solvents like kerosene.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and any solvents used for detailed safety information.

By following these protocols and guidelines, researchers can effectively utilize this compound for insightful flow visualization studies.

References

Application Notes and Protocols: Doping of Polymer Films with Solvent Blue 132 for Optical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and optical characterization of polymer films doped with Solvent Blue 132. The protocols outlined below are intended to serve as a foundational methodology for researchers interested in utilizing such films for a variety of optical studies, including but not limited to, materials science, sensor development, and advanced optical device fabrication.

Introduction

This compound is an anthraquinone-based dye known for its vibrant blue color and good stability.[1][2] The incorporation of such dyes into polymer matrices allows for the fabrication of thin films with tailored optical properties. These doped polymer films are of significant interest for applications requiring specific light absorption and emission characteristics. This document details the necessary materials, equipment, and step-by-step protocols for the successful preparation of high-quality doped films and their subsequent optical analysis.

Materials and Equipment

Materials
  • Polymer: Poly(methyl methacrylate) (PMMA) is a commonly used host polymer due to its excellent optical transparency and processability.[3] Other polymers can be substituted depending on the specific application requirements.

  • Dye: this compound (CAS No. 110157-96-5).[4]

  • Solvent: A suitable solvent that dissolves both the polymer and the dye is crucial. Chloroform, toluene, or tetrahydrofuran (THF) are common choices for PMMA.[3][5]

  • Substrates: Glass microscope slides, quartz discs, or silicon wafers are typical substrates for film deposition. The choice of substrate will depend on the intended optical measurement.

  • Cleaning Agents: Acetone, isopropanol, and deionized water for substrate cleaning.

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Spin coater or casting knives/doctor blade

  • Hot plate or vacuum oven

  • UV-Vis Spectrophotometer

  • Fluorometer (optional, for fluorescence studies)

  • Fume hood

Experimental Protocols

Two primary methods for the preparation of dye-doped polymer films are detailed below: solution casting and spin coating. The choice of method will depend on the desired film thickness, uniformity, and scalability of the process.

Protocol 1: Solution Casting

This method is suitable for producing thicker films and is relatively simple to implement.

3.1.1. Solution Preparation:

  • Polymer Solution: Prepare a stock solution of the chosen polymer in a suitable solvent. For example, a 10% (w/v) PMMA solution can be prepared by dissolving 1 g of PMMA in 10 mL of chloroform. Stir the mixture on a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Dye Solution: Prepare a stock solution of this compound in the same solvent. A typical starting concentration might be 1 mg/mL.

  • Doping: Add a calculated volume of the dye stock solution to the polymer solution to achieve the desired dye concentration. Concentrations can range from 0.1 wt% to 5 wt% of the polymer weight, depending on the desired optical density. For example, to prepare a 1 wt% doped solution, add 0.1 mL of a 1 mg/mL dye solution to 1 mL of a 100 mg/mL polymer solution. Stir the final solution thoroughly to ensure homogeneity.

3.1.2. Film Casting:

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen or in an oven.

  • Casting: Place the cleaned substrate on a level surface within a fume hood. Pour a controlled amount of the doped polymer solution onto the substrate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This may take several hours. For more controlled evaporation, a partially covered petri dish can be used.

  • Drying: Once the film appears dry, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of the polymer (for PMMA, ~60-80 °C) for several hours to remove any residual solvent.

Protocol 2: Spin Coating

Spin coating is ideal for producing thin, uniform films with precise thickness control.

3.2.1. Solution Preparation:

Follow the same procedure as described in section 3.1.1. For spin coating, less viscous solutions are often preferred, so the initial polymer concentration may need to be adjusted (e.g., 2-5% w/v).

3.2.2. Film Deposition:

  • Substrate Cleaning: Clean the substrates as described in section 3.1.2.

  • Spin Coater Setup: Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

  • Dispensing: Dispense a small amount of the doped polymer solution onto the center of the substrate.

  • Spinning: Start the spin coater. A two-step process is common: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired thickness. The final thickness is dependent on the solution viscosity and spin speed.

  • Drying: After spinning, carefully remove the substrate and bake it on a hot plate or in a vacuum oven (e.g., at 60-80 °C for PMMA) for several minutes to an hour to remove the solvent.

Optical Characterization

The primary method for characterizing the optical properties of the doped films is UV-Visible (UV-Vis) spectroscopy.

4.1. UV-Vis Spectroscopy Protocol:

  • Baseline Correction: Record a baseline spectrum using a clean, undoped polymer film on the same type of substrate.

  • Sample Measurement: Place the this compound-doped polymer film in the spectrophotometer and record its absorption spectrum over a suitable wavelength range. For anthraquinone dyes, a range of 300-800 nm is typically appropriate.[6]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absorbance at this wavelength can be correlated with the dye concentration.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is a sample table for presenting the optical properties of this compound in PMMA films. Note that the values provided are representative for a similar blue anthraquinone dye (Solvent Blue 104) and should be experimentally determined for this compound.[6]

Dye Concentration (wt%)Film Thickness (µm)λmax (nm)Absorbance at λmax
0.1~10~600Experimentally Determined
0.3~10~6100.44[6]
0.5~10Experimentally DeterminedExperimentally Determined
1.0~10Experimentally DeterminedExperimentally Determined

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_film Film Fabrication cluster_char Characterization A Dissolve Polymer C Mix & Stir A->C B Dissolve this compound B->C D Solution Casting C->D E Spin Coating C->E F UV-Vis Spectroscopy D->F E->F G Fluorescence Spectroscopy F->G

Caption: Experimental workflow for preparing and characterizing this compound doped polymer films.

Logical Relationship: Doping and Optical Properties

logical_relationship A Increase this compound Concentration B Increased Number of Absorbing Molecules A->B D Potential for Aggregation at High Concentrations A->D C Higher Optical Density (Absorbance) B->C E Changes in Absorption Spectrum (e.g., peak broadening) D->E

Caption: Relationship between dye concentration and the optical properties of the doped film.

Troubleshooting

  • Incomplete Dissolution: Ensure the chosen solvent is appropriate for both the polymer and the dye. Gentle heating or longer stirring times may be necessary.

  • Film Defects (e.g., pinholes, cracks): These can be caused by dust particles, rapid solvent evaporation, or improper substrate cleaning. Work in a clean environment and control the rate of solvent evaporation.

  • Inconsistent Film Thickness: For spin coating, ensure the solution viscosity and spin parameters are consistent. For solution casting, ensure the casting surface is perfectly level.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like chloroform and toluene.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for the Preparation of Solvent Blue 132 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 132, an anthraquinone-based dye, is a blue colored, powdered solid.[1] It is recognized for its high light fastness and good resistance to heat, water, acid, and alkali.[2] Primarily, this compound is utilized as a colorant in industrial applications such as printing inks, plastics, rubber, gasoline, oils, lubricants, waxes, and candles.[3] While its use in biological or pharmaceutical research is not widely documented, its properties may be of interest for certain experimental applications, such as a lipophilic marker or in material science studies.

This document provides a detailed protocol for the preparation of this compound stock solutions suitable for experimental use. Due to its poor water solubility (maximum of 1.0%), organic solvents are necessary for its dissolution.[4] Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad compatibility with both organic compounds and aqueous experimental systems, a common practice for preparing stock solutions of water-insoluble dyes for research purposes.

Physicochemical and Resistance Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier technical data sheets.

PropertyValue/RatingSource(s)
CAS Number 110157-96-5[5]
Appearance Reddish-blue to blue powder[3][4]
Molecular Structure Anthraquinone[2]
Density 0.56 g/cm³[3][4]
Heat Resistance 240 - 300 °C[3][4]
Light Fastness 6 (on a scale of 1 to 8)[3][4]
Acid Resistance 4 (on a scale of 1 to 5)[3][4]
Alkali Resistance 5 (on a scale of 1 to 5)[3][4]
Water Solubility ≤ 1.0%[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many experimental dyes and can be easily diluted to desired working concentrations. A specific molecular weight for this compound is not consistently reported in the search results, which is a critical piece of information for preparing a molar stock solution. For the purpose of this protocol, a hypothetical molecular weight of 500 g/mol will be used for calculation demonstration. Users must substitute the actual molecular weight from their specific product's documentation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and appropriate tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Determine the Required Mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example Calculation (with hypothetical 500 g/mol MW): Mass (mg) = (0.010 mol/L) x (0.001 L) x (500 g/mol ) x (1000 mg/g) = 5 mg

    • Accurately weigh out the calculated mass of this compound powder using an analytical balance and place it into a suitable vial.

  • Dissolution in DMSO:

    • Add the desired volume of DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage of the Stock Solution:

    • Store the stock solution in a tightly sealed amber vial or a tube wrapped in aluminum foil to protect it from light.

    • For short-term storage (1-2 weeks), 4°C is recommended.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Safety Precautions:

  • Always handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat, at all times.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound provided by your supplier for comprehensive safety information.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start calc Calculate Mass of This compound start->calc weigh Weigh Powder calc->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex Incomplete aliquot Aliquot Solution check->aliquot Complete store Store at -20°C (Protected from Light) aliquot->store finish End store->finish

References

Troubleshooting & Optimization

How to improve the solubility of Solvent Blue 132 in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Solvent Blue 132 in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in nonpolar solvents important?

This compound is a synthetic anthraquinone dye known for its vibrant blue color.[1][2] Its solubility in nonpolar organic solvents is crucial for its application in various industrial processes, including the formulation of printing inks, coatings, plastics, and lubricants.[3][4][5] Inadequate solubility can lead to issues such as color inconsistency, precipitation, and reduced product performance.

Q2: In which common nonpolar solvents is this compound soluble?

This compound exhibits varying degrees of solubility in different organic solvents. Aromatic hydrocarbons like toluene and xylene are generally good solvents. It also shows solubility in ketones and esters.

Q3: What are the common challenges encountered when dissolving this compound in nonpolar solvents?

Researchers may face several challenges, including:

  • Limited Solubility: The dye may not reach the desired concentration in certain nonpolar solvents.

  • Precipitation: The dye may precipitate out of the solution over time, especially with changes in temperature.

  • Slow Dissolution Rate: The dye may dissolve very slowly, hindering experimental workflows.

  • Inconsistent Coloring: Poor solubility can lead to uneven color distribution in the final product.

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides systematic approaches to address solubility issues with this compound in nonpolar solvents.

Problem: this compound has poor solubility in the chosen nonpolar solvent.

Solution 1: Temperature Adjustment

Increasing the temperature of the solvent can significantly enhance the solubility of this compound.

  • Rationale: The dissolution of most solids is an endothermic process, meaning that an increase in temperature favors greater solubility.

  • Caution: Excessive heat can lead to the degradation of the dye or solvent. Always refer to the technical data sheet for the thermal stability of this compound and the boiling point of the solvent.

Solution 2: Utilize a Cosolvent System

Introducing a cosolvent can modify the polarity of the solvent mixture, improving the dye's solubility.

  • Rationale: A carefully selected cosolvent can create a more favorable environment for the solute by disrupting the self-association of the primary solvent and creating new intermolecular interactions.

  • Effective Cosolvents: Ketones (e.g., Methyl Ethyl Ketone - MEK, Acetone) and esters (e.g., Ethyl Acetate) are often effective cosolvents for anthraquinone dyes in nonpolar systems.

Solution 3: Employ a Surfactant

The addition of a surfactant can help to disperse and stabilize the dye molecules in the nonpolar solvent.

  • Rationale: Surfactants are amphiphilic molecules that can form micelles. In nonpolar solvents, reverse micelles can encapsulate the dye molecules, preventing aggregation and precipitation.

  • Recommended Surfactants: Non-ionic surfactants are generally effective for solubilizing hydrophobic dyes. The choice of surfactant and its concentration will depend on the specific solvent system. The length of the surfactant's alkyl chain can also influence its effectiveness.[6]

Data Presentation

The following table summarizes the solubility of this compound in various organic solvents at 20°C. This data is essential for selecting an appropriate solvent system.

SolventSolubility (g/L) at 20°C
Acetone50
Butyl Acetate150
Methyl Ethyl Ketone (MEK)200
Toluene100
Xylene100

Note: This data is provided as a guideline. Actual solubility may vary depending on the purity of the dye and solvent, as well as the experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent

Objective: To improve the solubility of this compound in a nonpolar solvent (e.g., Toluene) using a cosolvent (e.g., Methyl Ethyl Ketone - MEK).

Materials:

  • This compound powder

  • Toluene (Primary Solvent)

  • Methyl Ethyl Ketone (MEK) (Cosolvent)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of Toluene to MEK (e.g., 9:1, 8:2, 7:3 v/v).

  • For each solvent mixture, accurately weigh a known amount of this compound and add it to a volumetric flask.

  • Add the solvent mixture to the flask and stir at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the solutions for any undissolved particles.

  • If necessary, filter the solutions to remove any undissolved dye.

  • Determine the concentration of the dissolved dye using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the solubility of this compound as a function of the cosolvent percentage to identify the optimal ratio.

Protocol 2: Solubility Enhancement using a Surfactant

Objective: To increase the solubility and stability of this compound in a nonpolar solvent (e.g., Xylene) using a non-ionic surfactant.

Materials:

  • This compound powder

  • Xylene (Solvent)

  • Non-ionic surfactant (e.g., a sorbitan ester or an alcohol ethoxylate)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a stock solution of the non-ionic surfactant in Xylene (e.g., 10% w/v).

  • Prepare a series of Xylene solutions with varying concentrations of the surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) by diluting the stock solution.

  • To each surfactant solution, add an excess amount of this compound powder.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Allow the solutions to stand and let any undissolved dye settle.

  • Carefully collect the supernatant and determine the concentration of the dissolved dye.

  • Analyze the data to find the optimal surfactant concentration for maximizing the solubility of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis & Optimization start Start: Solubility Problem Identified solvent_selection Select Primary Nonpolar Solvent start->solvent_selection dye_weighing Weigh this compound solvent_selection->dye_weighing temp_adj Method 1: Temperature Adjustment dye_weighing->temp_adj cosolvent Method 2: Add Cosolvent dye_weighing->cosolvent surfactant Method 3: Add Surfactant dye_weighing->surfactant dissolution Stir to Dissolve temp_adj->dissolution cosolvent->dissolution surfactant->dissolution observation Observe for Dissolution/Precipitation dissolution->observation quantification Quantify Solubility (e.g., UV-Vis) observation->quantification optimization Optimize Conditions quantification->optimization optimization->solvent_selection Iterate if necessary end End: Desired Solubility Achieved optimization->end

Caption: Experimental workflow for improving the solubility of this compound.

logical_relationship cluster_problem Core Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions problem Low Solubility of This compound solvent Solvent Polarity problem->solvent is affected by temperature Temperature problem->temperature is affected by intermolecular Intermolecular Forces problem->intermolecular is affected by cosolvency Cosolvency solvent->cosolvency is addressed by temp_control Temperature Control temperature->temp_control is addressed by surfactants Surfactants intermolecular->surfactants is addressed by

Caption: Logical relationship between the solubility problem and potential solutions.

References

Preventing aggregation of Solvent Blue 132 in polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Blue 132, focusing on preventing its aggregation in polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound into polymers.

Question: Why are there color streaks or specks in my final polymer product?

Answer: Color streaks or specks are typically a sign of poor dye dispersion, which can be caused by several factors:

  • Incomplete Dissolution: this compound may not have fully dissolved in the polymer melt during processing. This can be due to the processing temperature being too low or the residence time being too short.

  • Agglomeration: The dye particles may have clumped together (agglomerated) before or during processing. This can be exacerbated by moisture or improper handling.

  • Poor Compatibility: There might be inherent incompatibility between this compound and the specific polymer matrix being used.

  • Inadequate Mixing: The mixing process itself (e.g., screw design in an extruder, mixing speed) may not be providing enough shear to break down agglomerates and distribute the dye evenly.

Question: My colored polymer has a hazy or cloudy appearance. What is the cause?

Answer: Haziness in a polymer that should be transparent or translucent is often due to the presence of undissolved dye particles or very fine agglomerates that scatter light. This can result from:

  • Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility limit in the polymer at the processing temperature.

  • Recrystallization: The dye may have dissolved at a higher temperature during processing but then recrystallized into fine particles as the polymer cooled.

  • Interaction with Additives: Other additives in the polymer formulation (e.g., plasticizers, stabilizers) could be affecting the solubility of the dye.

Question: The color of my polymer is weaker than expected for the concentration of this compound used. Why is this happening?

Answer: A weaker than expected color strength can be a result of:

  • Aggregation: Large dye aggregates have a smaller effective surface area for imparting color compared to well-dispersed individual molecules.

  • Thermal Degradation: If the processing temperature is too high, this compound may start to degrade, leading to a loss of color.

  • Sublimation: At high processing temperatures, some of the dye may sublimate and deposit on cooler parts of the processing equipment instead of being incorporated into the polymer.

Question: How can I improve the dispersion of this compound in my polymer matrix?

Answer: To improve dispersion and prevent aggregation, consider the following strategies:

  • Optimize Processing Parameters:

    • Temperature: Increase the processing temperature to improve the solubility of the dye, but be careful not to exceed its thermal stability limit.

    • Mixing/Shear: Increase the mixing speed or use a screw design that imparts higher shear to break down agglomerates.

    • Residence Time: A longer residence time in the molten state can allow for more complete dissolution.

  • Use a Masterbatch: Incorporating this compound in the form of a masterbatch (a concentrated mixture of the dye in a carrier resin) can significantly improve its dispersion in the final polymer product.

  • Pre-disperse the Dye: For some processes, pre-dispersing the dye in a compatible solvent or plasticizer before adding it to the polymer can be effective.

  • Use of Dispersing Agents/Compatibilizers: In cases of poor compatibility between the dye and the polymer, the addition of a suitable dispersing agent or compatibilizer can improve dispersion and prevent aggregation.

  • Ensure Proper Drying: Moisture can promote dye agglomeration. Ensure that both the polymer resin and the dye are thoroughly dried before processing.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound?

A1: this compound belongs to the anthraquinone class of dyes.[1] This chemical structure is known for good thermal stability and lightfastness.[1]

Q2: What are the typical polymers that this compound is used with?

A2: this compound is a solvent dye used for coloring a variety of plastics, including but not limited to, polystyrene (PS), ABS, polycarbonate (PC), and PMMA.[2]

Q3: What is the recommended processing temperature when using this compound?

A3: this compound generally has good heat resistance.[1] Technical data sheets often indicate a heat resistance of up to 240-300°C.[3][4][5] However, the optimal processing temperature will depend on the specific polymer being used and should be high enough to ensure good dissolution of the dye without causing its degradation.

Q4: Can I use this compound in crystalline polymers like polyethylene (PE) or polypropylene (PP)?

A4: Solvent dyes are generally more suitable for amorphous polymers like PS and PC.[6] In crystalline polymers, the dye can be excluded from the crystalline regions as the polymer cools, leading to potential migration and aggregation issues.

Q5: What is "blooming" or "migration" and how can I prevent it?

A5: Blooming or migration is the process where the dye moves to the surface of the polymer over time, which can happen if the dye's solubility in the polymer is exceeded or if there is poor compatibility. To prevent this, ensure you are using a concentration of this compound that is below its solubility limit in your specific polymer and consider the compatibility of the dye with the polymer matrix.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical ClassAnthraquinone[1]
AppearanceReddish-blue powder[3][5]
Heat Resistance240 - 300 °C[3][4][5]
Light Fastness6 (on a scale of 1-8)[3][4][5]
Acid Resistance4 (on a scale of 1-5)[3][4][5]
Alkali Resistance5 (on a scale of 1-5)[3][4][5]
Water Solubility≤ 1.0%[4][5]
Table 2: Illustrative Solubility of Various Solvent Dyes in Different Monomers
DyeSolubility (g/L) in Methyl MethacrylateSolubility (g/L) in StyreneSolubility (g/L) in Ethanol
Solvent Yellow 160:12.44.70.3
Disperse Yellow 541.83.10.7
Solvent Red 1117.5130.7
Solvent Red 1791.64.50.1
Solvent Green 3411<0.1
Solvent Green 281025<0.1
(Source: Adapted from industry technical literature)

Experimental Protocols

Protocol 1: Assessment of this compound Aggregation in a Polymer Matrix using UV-Vis Spectroscopy

Objective: To indirectly assess the aggregation of this compound in a transparent or translucent polymer film by observing changes in its absorption spectrum.

Methodology:

  • Preparation of Polymer Films:

    • Prepare a series of polymer films with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.2% by weight).

    • Ensure a consistent and well-documented processing method (e.g., solvent casting, melt pressing, or extrusion) for all samples to minimize variability.

    • Prepare a control film of the neat polymer without any dye.

  • UV-Vis Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer with a film holder accessory.

    • Set the wavelength range to scan from approximately 300 nm to 800 nm.

  • Measurement:

    • First, obtain a baseline spectrum using the neat polymer film.

    • Measure the absorbance spectra of each of the polymer films containing this compound.

  • Data Analysis:

    • Subtract the baseline spectrum of the neat polymer from the spectra of the dyed films.

    • Analyze the resulting spectra for changes in the shape and position of the absorption peaks. The formation of aggregates (H-aggregates) often leads to a blue-shift (a shift to shorter wavelengths) and a broadening of the absorption peak compared to the monomeric dye.

Protocol 2: Microscopic Evaluation of this compound Dispersion

Objective: To visually assess the dispersion and presence of agglomerates of this compound in a polymer matrix.

Methodology:

  • Sample Preparation:

    • Prepare a thin section of the colored polymer. This can be done by microtoming a larger sample or by preparing a thin film.

  • Microscopy:

    • Use an optical microscope with transmitted light capabilities.

    • Place the thin polymer section on a microscope slide.

    • Examine the sample under different magnifications (e.g., 100x, 400x).

  • Observation and Analysis:

    • Look for the presence of individual, well-dispersed color points (good dispersion).

    • Identify any larger, darker, or irregularly shaped particles, which are indicative of dye agglomerates.

    • The size and number of these agglomerates can be qualitatively or semi-quantitatively assessed.

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Color Quality (Streaks, Haze, Low Strength) Cause1 Inadequate Processing Problem->Cause1 Cause2 Poor Solubility/ Compatibility Problem->Cause2 Cause3 Dye Quality/ Handling Problem->Cause3 Solution1 Optimize Temperature, Mixing, & Residence Time Cause1->Solution1 Solution2 Use Masterbatch or Dispersing Agents Cause2->Solution2 Solution4 Lower Dye Concentration Cause2->Solution4 Solution3 Ensure Proper Drying of Dye and Polymer Cause3->Solution3

Caption: Troubleshooting workflow for poor color quality.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Polymer Films with Varying Dye Concentrations UVVis UV-Vis Spectroscopy Prep->UVVis Microscopy Optical Microscopy Prep->Microscopy EvalUV Analyze Spectral Shifts (Blue-shift indicates aggregation) UVVis->EvalUV EvalMic Identify Agglomerates (Size and Distribution) Microscopy->EvalMic

Caption: Workflow for assessing dye aggregation.

References

Optimizing concentration of Solvent Blue 132 for maximum absorbance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Solvent Blue 132 for maximum absorbance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic anthraquinone dye known for its brilliant reddish-blue color.[1][2] It exhibits good stability in various conditions, including resistance to heat and light, making it suitable for a range of industrial applications such as in inks, plastics, and coatings.[3][4][5]

Q2: What is the optimal solvent for dissolving this compound?

Q3: How does the choice of solvent affect the absorbance spectrum of this compound?

A3: The polarity of the solvent can significantly influence the absorption maximum (λmax) of a dye.[6][7] It is crucial to determine the λmax of this compound in the specific solvent system you are using for your experiments to ensure accurate absorbance measurements.

Q4: What is the recommended concentration range for this compound in absorbance assays?

A4: The optimal concentration range depends on the molar absorptivity of this compound in the chosen solvent and the path length of the cuvette. It is recommended to prepare a dilution series and generate a Beer-Lambert Law calibration curve to determine the linear range of absorbance for your specific experimental conditions.

Q5: How should I store my this compound stock solution?

A5: To ensure the stability of your this compound stock solution, it is advisable to store it in a tightly sealed, light-protected container (e.g., an amber vial) at a low temperature, such as 4°C or -20°C, to minimize solvent evaporation and degradation of the dye.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and measurement of this compound solutions.

Problem Possible Cause Troubleshooting Steps
Precipitation or cloudiness in the solution - The concentration of this compound exceeds its solubility limit in the chosen solvent.- The solvent quality is poor (e.g., contains water).- Try a different solvent in which the dye has higher solubility.- Gently warm the solution while stirring to aid dissolution.- Filter the solution to remove any undissolved particles.- Use high-purity, anhydrous solvents.
Inconsistent or fluctuating absorbance readings - The spectrophotometer has not been properly warmed up.- The cuvette is dirty, scratched, or not correctly positioned.- The solution is not homogenous.- The dye is degrading over time.- Allow the spectrophotometer to warm up for at least 30 minutes before use.- Clean the cuvette thoroughly and ensure it is placed consistently in the sample holder.- Vortex the solution before each measurement.- Prepare fresh solutions for each experiment and protect them from light.
Non-linear Beer-Lambert Law plot - The concentrations used are outside the linear range of the assay.- The dye is aggregating at higher concentrations.[8][9]- Prepare a wider range of dilutions to identify the linear portion of the curve.- If aggregation is suspected, try using a different solvent or adjusting the solution's pH (if applicable to your experiment).
Unexpected shifts in the absorbance maximum (λmax) - A different solvent was used compared to previous measurements.- The solvent has become contaminated.- Always use the same solvent from the same source for all related experiments.- Ensure the purity of your solvent.

Experimental Protocols

Protocol 1: Determination of the Wavelength of Maximum Absorbance (λmax) of this compound

Objective: To identify the λmax of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, DMSO)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (as appropriate for the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration that gives an absorbance reading between 1.0 and 1.5.

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Fill a cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-800 nm).

  • Rinse the sample cuvette with a small amount of the this compound solution and then fill it.

  • Place the sample cuvette in the spectrophotometer and scan the absorbance across the selected wavelength range.

  • The wavelength at which the highest absorbance is recorded is the λmax for this compound in that specific solvent.

Protocol 2: Generation of a Beer-Lambert Law Calibration Curve for this compound

Objective: To determine the linear relationship between the concentration of this compound and its absorbance at λmax.

Materials:

  • This compound stock solution of known concentration

  • Selected organic solvent

  • UV-Vis spectrophotometer set to the predetermined λmax

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • From the stock solution, prepare a series of at least five dilutions with decreasing concentrations.

  • Set the spectrophotometer to the predetermined λmax for this compound in the chosen solvent.

  • Use the pure solvent to zero the spectrophotometer (set absorbance to 0).

  • Measure the absorbance of each dilution, starting with the least concentrated solution and moving to the most concentrated.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points that fall within the linear range. The resulting equation (y = mx + c) and the R² value will represent your calibration curve.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Dilution Series A->B C Determine λmax D Measure Absorbance of Dilutions at λmax B->D C->D Set λmax E Plot Absorbance vs. Concentration D->E F Perform Linear Regression E->F G Determine Optimal Concentration Range F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Flowchart start Problem with Absorbance Measurement q1 Are readings inconsistent? start->q1 a1_yes Check instrument (warm-up, cuvette) and solution (homogeneity, freshness) q1->a1_yes Yes q2 Is there precipitation? q1->q2 No a1_yes->q2 a2_yes Lower concentration, try different solvent, or filter solution q2->a2_yes Yes q3 Is Beer's Law plot non-linear? q2->q3 No a2_yes->q3 a3_yes Adjust concentration range to find linear portion q3->a3_yes Yes end_node Problem Resolved q3->end_node No a3_yes->end_node

Caption: Troubleshooting common issues with this compound absorbance.

References

Troubleshooting uneven coloring with Solvent Blue 132 in plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven coloring issues with Solvent Blue 132 in plastics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plastics is it commonly used?

This compound, also known as Transparent Blue RS, is a solvent dye used to color various materials, including plastics.[1][2] It belongs to the anthraquinone chemical class, which is known for good light fastness and heat resistance.[3] This dye is soluble in organic solvents and is suitable for coloring a range of polymers such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[4][5]

Q2: What are the main causes of uneven coloring or color streaks when using this compound?

Uneven coloring, such as streaks or specks, can arise from several factors:

  • Poor Solubility/Compatibility: The dye may have low solubility or be incompatible with the specific plastic grade being used.[6]

  • Inadequate Dispersion: The dye may not be uniformly mixed throughout the polymer matrix. This can be due to issues with mixing equipment or processing parameters.[6]

  • Improper Processing Temperatures: If the temperature is too low, the dye may not dissolve completely. Conversely, excessively high temperatures can degrade the dye.[6]

  • Dye Agglomeration: The dye particles may clump together, preventing uniform distribution.[7]

Q3: Can the melt index of the carrier resin affect color dispersion?

Yes, the melt index of the carrier resin in a masterbatch is crucial. If the carrier's melt index is not compatible with the base resin, it can lead to poor dispersion of the dye.[7]

Q4: How does the equipment used in processing affect color uniformity?

The processing equipment plays a significant role in color dispersion. Worn screws in an extruder, for example, can reduce the shear force, leading to inadequate mixing of the dye.[7] Additionally, the design of the mold and flow channels can impact how the molten plastic and dye mixture is distributed.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Color streaks or visible dye particles in the final plastic product.

  • Possible Cause A: Incomplete Dissolution of the Dye

    • Solution: Ensure that the processing temperature is within the optimal range for both the specific plastic and this compound. Higher processing temperatures can aid in the dissolution of high-melting-point solvent dyes.[6] It is also important to verify the compatibility of the dye with the polymer, as resins with a higher affinity for the dye will dissolve it more effectively.[6]

  • Possible Cause B: Poor Mixing and Dispersion

    • Solution: Utilize high-speed mixing equipment to ensure the dye is evenly dispersed among the plastic pellets before processing.[6] A pre-mixing technique, where the dye is first dissolved in a small amount of a compatible solvent before being mixed with the plastic pellets, can also improve dispersion.[6]

Issue 2: Inconsistent color between different batches or within the same batch.

  • Possible Cause A: Variations in Processing Conditions

    • Solution: Maintain consistent processing parameters such as temperature, screw speed, and pressure throughout the production run.[6] Documenting these parameters for each batch can help in identifying and correcting any deviations.

  • Possible Cause B: Inaccurate Dye Concentration

    • Solution: Use precise measuring equipment to ensure the correct dye-to-resin ratio is used for each batch. It's recommended to keep the dye concentration within the range of 0.1% to 2% to avoid exceeding the saturation solubility of the plastic.[6]

Issue 3: Color migration or "bleeding" on the surface of the plastic.

  • Possible Cause A: Low Affinity of the Dye for the Plastic

    • Solution: Select a grade of the plastic that has a high affinity for this compound. If color migration persists, consider adding an anti-migration agent to the formulation to improve the stability of the dye within the plastic matrix.[6]

  • Possible Cause B: Exceeding the Saturation Solubility

    • Solution: Reduce the concentration of this compound in your formulation. The recommended range is typically between 0.1% and 2%.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Reddish-blue powder[1][8]
CAS Number 110157-96-5[1][2]
Density 0.56 g/cm³[1][2]
Melting Point 219 °C[9]
Heat Resistance Up to 300 °C in PS[2][9]
Light Fastness Grade 6-8 (on a scale of 1 to 8, where 8 is superior)[2][9]
Acid Resistance Grade 4 (on a scale of 1 to 5)[2][9]
Alkali Resistance Grade 5 (on a scale of 1 to 5)[2][9]
Water Solubility ≤ 1.0%[2][9]

Table 2: Recommended Processing Parameters for Incorporating Dyes in Plastics

PolymerProcessing Temperature Range (°C)Notes
Polystyrene (PS) 180 - 240Ensure adequate mixing time for uniform color.
ABS/SAN 200 - 260Good compatibility with solvent dyes.
Polycarbonate (PC) 280 - 320High processing temperatures can affect dye stability; monitor for color shifts.[6]
PMMA 200 - 250Good transparency can be achieved with proper dye dispersion.
PET 260 - 280Requires good thermal stability of the dye.

Experimental Protocols

Protocol: Assessment of Pigment Dispersion in Plastics (Based on ISO 18553)

This protocol provides a method for assessing the degree of dispersion of this compound in plastic samples.

1. Objective: To visually assess the uniformity of this compound dispersion in a plastic matrix through microscopic examination.

2. Materials and Equipment:

  • Microscope with transmitted light capabilities (magnification up to 100x)

  • Glass microscope slides and cover slips

  • Scalpel or microtome

  • Hot plate or oven capable of reaching 150-210°C

  • Press or weights

3. Specimen Preparation (Choose one method):

  • A) Compression Procedure:

    • Using a scalpel, cut six small specimens (approximately 0.6 mg ± 0.2 mg) from different areas of the plastic sample.[10]

    • Place the specimens on a clean microscope slide, ensuring they are evenly spaced.[10]

    • Cover the specimens with another clean microscope slide or cover slip.[10]

    • Place the slide assembly in an oven preheated to a temperature between 150°C and 210°C.[10]

    • Apply pressure using a press or weights to create a uniform film of approximately 60 µm ± 20 µm thickness.[10]

    • Allow the slide to cool before examination.[10]

  • B) Microtome Procedure:

    • Use a microtome to cut a thin slice of the plastic sample to the required thickness.[11]

    • Place the slice on a clean microscope slide and cover with a cover slip.

4. Microscopic Examination:

  • Place the prepared slide on the microscope stage.

  • Using transmitted light and a magnification of 100x, examine each of the six specimens.[11]

  • Look for particles and agglomerates of the dye. Measure the largest dimension of any observed particles or agglomerates. Particles smaller than 5 µm can be ignored.[11]

  • Grade the dispersion based on the size and distribution of the particles and agglomerates according to a predefined scale or by comparison with reference images.[10]

5. Interpretation of Results:

  • A high degree of dispersion will show very few or no visible agglomerates, and the color will appear uniform.

  • Poor dispersion will be indicated by the presence of large particles or agglomerates and visible color streaks.

Mandatory Visualizations

Troubleshooting_Uneven_Coloring start Start: Uneven Coloring Observed check_temp Are processing temperatures within the recommended range? start->check_temp check_mixing Is the mixing process adequate? check_temp->check_mixing Yes adjust_temp Adjust processing temperatures check_temp->adjust_temp No check_compatibility Is this compound compatible with the plastic grade? check_mixing->check_compatibility Yes improve_mixing Improve mixing: - Use high-speed mixer - Consider pre-mixing with a solvent check_mixing->improve_mixing No check_concentration Is the dye concentration within the recommended range (0.1-2%)? check_compatibility->check_concentration Yes select_compatible_resin Select a more compatible plastic grade check_compatibility->select_compatible_resin No adjust_concentration Adjust dye concentration check_concentration->adjust_concentration No solution Solution: Uniform Coloring Achieved check_concentration->solution Yes adjust_temp->check_mixing improve_mixing->check_compatibility select_compatible_resin->check_concentration consult_supplier Consult dye/resin supplier select_compatible_resin->consult_supplier adjust_concentration->solution

Caption: Troubleshooting workflow for uneven coloring with this compound.

Experimental_Workflow_Dispersion_Assessment start Start: Plastic Sample with This compound sample_prep Specimen Preparation start->sample_prep compression Compression Method: - Cut 6 specimens - Heat and press between slides sample_prep->compression Option A microtome Microtome Method: - Cut thin slice sample_prep->microtome Option B microscopy Microscopic Examination: - 100x magnification - Transmitted light compression->microscopy microtome->microscopy analysis Analysis: - Measure particle/agglomerate size - Grade dispersion microscopy->analysis results Results analysis->results good_dispersion Good Dispersion: - Uniform color - No large agglomerates results->good_dispersion Pass poor_dispersion Poor Dispersion: - Color streaks - Visible agglomerates results->poor_dispersion Fail

References

Solvent Blue 132 stability issues in acidic or alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Solvent Blue 132 in acidic and alkaline media. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and alkaline conditions?

A1: this compound, an anthraquinone-based dye, is generally reported to have good to very good stability in both acidic and alkaline environments.[1][2] Technical data sheets often provide a qualitative rating for its acid and alkali resistance. For instance, it is noted to be stable in 5% hydrochloric acid and 5% sodium carbonate solutions.[3][4]

Q2: Are there specific pH ranges where this compound is most stable?

Q3: What are the visual indicators of this compound degradation?

A3: Degradation of this compound can be observed as a change in the color of the solution, a decrease in color intensity (fading), or the formation of a precipitate. Inconsistent results between experiments can also be an indicator of dye instability under the specific experimental conditions.

Q4: Can temperature and light affect the stability of this compound in acidic or alkaline media?

A4: Yes, temperature and light can be significant factors. Anthraquinone dyes are known for their good lightfastness.[6] However, high temperatures, especially in combination with strong acidic or alkaline conditions, can accelerate degradation. Similarly, prolonged exposure to high-intensity light, particularly UV radiation, may lead to photochemical degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common stability issues with this compound.

Problem: Unexpected color change or fading in acidic or alkaline solution.

Possible Causes & Solutions:

  • Extreme pH: The pH of your medium may be outside the stable range for this compound.

    • Recommendation: Measure the pH of your solution. If possible, adjust the pH to be closer to neutral. If the experimental conditions require a strong acid or base, consider reducing the exposure time of the dye to these conditions.

  • High Temperature: Elevated temperatures can accelerate the degradation of the dye.

    • Recommendation: If your protocol allows, try running the experiment at a lower temperature.

  • Light Exposure: Prolonged exposure to light, especially UV light, can cause the dye to fade.

    • Recommendation: Protect your solution from light by using amber-colored containers or by covering the experimental setup with aluminum foil.

  • Reactive Reagents: Other components in your solution might be reacting with the dye.

    • Recommendation: Review the composition of your medium for any strong oxidizing or reducing agents that could interact with the anthraquinone structure.

Problem: Formation of a precipitate.

Possible Causes & Solutions:

  • Low Solubility: The solubility of this compound might be exceeded in your specific solvent system, especially with changes in pH or temperature.

    • Recommendation: Confirm the solubility of this compound in your chosen solvent. You may need to use a co-solvent or adjust the formulation to improve solubility.

  • Degradation Products: The precipitate could be composed of insoluble degradation products of the dye.

    • Recommendation: If you suspect degradation, try to filter and analyze the precipitate. Understanding its nature can help in diagnosing the degradation pathway.

Quantitative Data Summary

Specific quantitative data on the stability of this compound across a wide range of pH values is limited in publicly available literature. The table below summarizes the qualitative stability ratings found.

ParameterRatingConditionsSource
Acid ResistanceGood5% Hydrochloric Acid[3][4]
Alkali ResistanceGood5% Sodium Carbonate[3][4]
Acid Resistance4 (on a 1-5 scale)Not specified
Alkali Resistance5 (on a 1-5 scale)Not specified
Light Fastness5-6 (ISO)Not specified[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic and Alkaline Media

This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.

1. Materials:

  • This compound
  • Your chosen solvent system (e.g., ethanol, DMSO)
  • A series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 11)
  • UV-Vis Spectrophotometer
  • Constant temperature incubator or water bath
  • Light source (if investigating photostability)

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ethanol).

3. Preparation of Test Solutions:

  • For each pH value to be tested, dilute the stock solution into the respective buffer to a final concentration that gives a measurable absorbance in the linear range of the spectrophotometer (e.g., 10 µg/mL).

4. Stability Assessment:

  • Initial Measurement (T=0): Immediately after preparation, measure the absorbance spectrum of each test solution using the UV-Vis spectrophotometer. Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
  • Time-Course Study: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, with or without light exposure).
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and measure its absorbance spectrum.

5. Data Analysis:

  • Plot the absorbance at λmax as a function of time for each pH value.
  • A decrease in absorbance over time indicates degradation of the dye.
  • The rate of degradation can be quantified by calculating the percentage of dye remaining at each time point compared to the initial measurement.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., color change, precipitate) check_pH Is the medium strongly acidic or alkaline? start->check_pH adjust_pH Adjust pH to a milder range if possible. check_pH->adjust_pH Yes check_temp Is the temperature elevated? check_pH->check_temp No end_resolved Issue Resolved adjust_pH->end_resolved lower_temp Lower the experimental temperature. check_temp->lower_temp Yes check_light Is the solution exposed to high-intensity light? check_temp->check_light No lower_temp->end_resolved protect_light Protect from light exposure. check_light->protect_light Yes check_reagents Are there reactive reagents (oxidizing/reducing agents)? check_light->check_reagents No protect_light->end_resolved modify_reagents Modify or substitute reagents if possible. check_reagents->modify_reagents Yes check_solubility Is precipitation observed? check_reagents->check_solubility No modify_reagents->end_resolved adjust_solvent Adjust solvent system to improve solubility. check_solubility->adjust_solvent Yes end_unresolved Issue Persists (Consider alternative dye) check_solubility->end_unresolved No adjust_solvent->end_resolved Hypothetical_Degradation_Pathway Hypothetical Degradation of an Anthraquinone Dye dye Anthraquinone Dye (e.g., this compound) harsh_conditions Harsh Conditions (Strong Acid/Alkali, High Temp) hydrolysis Hydrolysis of Substituent Groups harsh_conditions->hydrolysis leads to ring_opening Potential Ring Opening (Extreme Conditions) hydrolysis->ring_opening may further lead to degradation_products Loss of Chromophore (Colorless Products) hydrolysis->degradation_products ring_opening->degradation_products Experimental_Workflow Experimental Workflow for Stability Testing prep_stock Prepare Dye Stock Solution prep_test Prepare Test Solutions in Buffers of Varying pH prep_stock->prep_test initial_measurement T=0 Measurement (UV-Vis Spectrum) prep_test->initial_measurement incubation Incubate under Controlled Conditions (Temp, Light) initial_measurement->incubation time_points Measure Absorbance at Time Intervals incubation->time_points analysis Analyze Data (Absorbance vs. Time) time_points->analysis conclusion Determine Stability Profile analysis->conclusion

References

How to remove residual Solvent Blue 132 from lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual Solvent Blue 132 from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to clean?

This compound is a synthetic anthraquinone dye known for its vibrant blue color and stability.[1] Its chemical properties, including good heat, water, acid, and alkali resistance, contribute to its persistence on laboratory surfaces.[2][3] As a solvent dye, it is designed to dissolve in organic solvents, which means water-based cleaning methods are often ineffective.

Q2: What are the primary safety concerns when handling this compound?

When handling this compound, it is crucial to consult the Safety Data Sheet (SDS). General safety precautions for solvent dyes include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Some solvent dyes may cause skin sensitization. Additionally, if handling the dye in powdered form, there is a potential for the formation of combustible dust concentrations in the air.

Q3: What initial steps should be taken to clean equipment contaminated with this compound?

Begin with the least aggressive cleaning methods. A recommended starting procedure is a standard solvent wash:

  • Initial Rinse: If applicable, rinse the equipment with a solvent known to be a poor solvent for the dye to remove any loose particles.

  • Detergent Wash: Use a laboratory-grade detergent to scrub the equipment.

  • Deionized Water Rinse: Thoroughly rinse with deionized water to remove the detergent.

  • Solvent Rinse: Proceed with a rinse using an appropriate organic solvent.

Q4: How should I dispose of waste contaminated with this compound?

All waste materials, including used solvents and disposable cleaning supplies, should be treated as hazardous waste.[4][5]

  • Collect all solvent waste in a designated, properly labeled, and sealed container.

  • Do not mix different types of solvent waste.[6]

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[7]

Troubleshooting Guide

Issue: Residual blue staining remains on glassware after standard washing.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Cleaning SolventThe solvent being used has low solubility for this compound.The dye will be effectively dissolved and removed from the glassware.
1. Solvent Selection: Based on the principle of "like dissolves like," test a series of organic solvents with varying polarities. Good starting points are acetone, isopropanol, ethanol, or a mixture thereof. For stubborn stains, stronger solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be effective, but their use requires additional safety precautions.
2. Sonication: Place the glassware in a beaker with the chosen solvent and sonicate for 10-15 minutes. The ultrasonic waves will help to dislodge and dissolve the dye particles.[8]The mechanical agitation from sonication will enhance the cleaning efficiency of the solvent.
Insufficient Contact TimeThe solvent is not in contact with the dye for a long enough period to fully dissolve it.The extended exposure will allow for complete dissolution of the dye.
Soaking: Submerge the contaminated equipment in the selected solvent for an extended period (e.g., 1-2 hours or overnight for severe staining).

Issue: Staining persists on plastic or polymer-based equipment.

Potential Cause Troubleshooting Step Expected Outcome
Dye AbsorptionThe dye has been absorbed into the matrix of the plastic.The dye will be leached out of the plastic material.
Solvent Compatibility Test: Before attempting to clean plastic equipment with a strong organic solvent, it is crucial to test the solvent on a small, inconspicuous area of the plastic to ensure it does not cause damage (e.g., swelling, crazing, or dissolution).
Extended Soaking: If the plastic is compatible, soak the equipment in a suitable solvent. This may require a longer soaking time than for glassware.

Data Presentation

Solubility of this compound

Solvent Polarity Effectiveness (General Expectation) Notes
AcetonePolar AproticHighGood general-purpose solvent for many organic dyes.
Isopropyl Alcohol (IPA)Polar ProticModerate to HighOften used in a sequential rinse after acetone.[8]
EthanolPolar ProticModerate to HighSimilar to IPA, can be effective.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong solvent, may be effective for stubborn stains. Use with caution and appropriate ventilation.
Dimethylformamide (DMF)Polar AproticHighAnother strong solvent for persistent residues. Handle with appropriate safety measures.

Experimental Protocols

Protocol for Cleaning Validation of Laboratory Glassware

This protocol outlines a procedure to validate the removal of this compound from laboratory glassware to a level below the limit of detection of a UV-Visible spectrophotometer.

1. Materials and Equipment:

  • Glassware intentionally contaminated with a known concentration of this compound in a suitable solvent (e.g., ethanol).

  • Cleaning solvents to be tested (e.g., acetone, isopropanol).

  • Laboratory-grade detergent.

  • Deionized water.

  • Sonicator.

  • UV-Visible spectrophotometer.

  • Quartz cuvettes.

  • Volumetric flasks and pipettes.

2. Procedure:

  • Preparation of Contaminated Glassware:

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

    • Coat the interior surface of a set of glass beakers with the stock solution and allow the solvent to evaporate, leaving a visible film of the dye.

  • Cleaning Procedure:

    • Control Group: One beaker is left uncleaned.

    • Test Group 1 (Standard Wash):

      • Scrub with laboratory detergent and a brush.

      • Rinse thoroughly with tap water, followed by deionized water.

    • Test Group 2 (Solvent Rinse):

      • Perform the standard wash as for Test Group 1.

      • Rinse with acetone, ensuring the entire surface is contacted.

      • Rinse with isopropanol.

      • Final rinse with deionized water.

    • Test Group 3 (Sonication):

      • Perform the standard wash.

      • Submerge the beaker in acetone in a larger container and place it in a sonicator for 15 minutes.

      • Rinse with isopropanol and then deionized water.

  • Extraction and Analysis:

    • To each cleaned and dried beaker, add a fixed volume of a clean, high-purity solvent (e.g., ethanol) that is a good solvent for the dye. This will serve as the extraction solvent.

    • Swirl the solvent in the beaker for 2 minutes to extract any residual dye.

    • Transfer a sample of the extraction solvent from each beaker to a quartz cuvette.

    • Measure the absorbance of the sample at the known λmax of this compound using the UV-Visible spectrophotometer. Use the clean extraction solvent as a blank.

  • Evaluation:

    • Compare the absorbance values of the samples from the test groups to the control and the blank.

    • An effective cleaning procedure will result in an absorbance value that is indistinguishable from the blank, indicating that the residual dye concentration is below the detection limit of the instrument.

Visualizations

References

Minimizing fading of Solvent Blue 132 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Blue 132. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing dye fading during long-term experiments. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability properties?

This compound, also known as Filamid Blue R, is an anthraquinone-based solvent dye.[1][2] It is characterized by a brilliant reddish-blue color.[2] Generally, it exhibits good stability with high resistance to heat and various chemicals.[1][3] It is considered to have very good light fastness, typically rated 5-6 or 6-7 on the 1-8 Blue Wool Scale, where 8 is the most stable.[2][3][4][5] It is also stable in water, 5% sodium carbonate, and 5% hydrochloric acid.[2][3]

Q2: What are the primary causes of this compound fading in experimental solutions?

Despite its good stability, fading can occur in long-term experiments due to several factors:

  • Photodegradation: Prolonged exposure to light, especially ultraviolet (UV) radiation, is a primary cause of fading. UV energy can break down the chemical structure of the dye molecules.[6][7]

  • Solvent Incompatibility: The choice of solvent is crucial. While it is a solvent dye, its stability can vary significantly between different organic solvents.[8][9] Incompatibility can lead to gradual degradation.

  • High Temperatures: Although this compound has high heat resistance (up to 280°C), sustained high temperatures in solution can accelerate degradation processes.[2][7]

  • Chemical Reactions: Reactive oxygen species (ROS) in the solvent or system can chemically attack and degrade the dye molecules. The presence of strong oxidizing or reducing agents can also cause fading.[10]

Q3: How can I protect my this compound solutions from light-induced fading?

Minimizing light exposure is the most effective strategy to prevent photodegradation.

  • Use Amber Glassware: Store and handle solutions in amber-colored glass vials or flasks to block UV and blue light.

  • Work in Low-Light Conditions: When possible, conduct experimental manipulations in a darkened room or under safelight conditions.

  • Cover Equipment: Shield experimental setups, such as culture plates or cuvettes, from ambient light using aluminum foil or light-blocking cloths when not actively measuring.

  • Incorporate UV Absorbers: For applications where light exposure is unavoidable, consider adding a UV absorber to the formulation.[6][7] Compounds like benzotriazoles can absorb damaging UV radiation before it reaches the dye molecules.[7]

Q4: Which solvents are recommended for long-term stability of this compound?

The ideal solvent depends on the specific application. However, for maximum stability, select a high-purity, non-polar, aprotic solvent in which the dye has excellent solubility.[8][11] It is critical to conduct compatibility tests to ensure the dye remains stable and soluble in your chosen solvent system over time.[8] Avoid solvents that may contain peroxides or other reactive impurities.

Q5: What types of additives can be used to chemically stabilize this compound?

Several classes of additives can help prevent chemical degradation and fading:

  • Antioxidants/Antifade Reagents: These compounds scavenge reactive oxygen species that cause photobleaching.[10] Common examples include n-Propyl gallate (NPG) and 1,4-Diazabicyclo-octane (DABCO).[10]

  • Hindered Amine Light Stabilizers (HALS): Often used in plastics and coatings, HALS are effective at trapping free radicals generated by UV exposure.[7]

  • Singlet Oxygen Quenchers: Certain compounds can deactivate the excited state of the dye molecule before it can react with oxygen, a key step in photodegradation.

Troubleshooting Guide

Problem: Significant fading of this compound is observed within days or weeks.

Potential Cause Troubleshooting Steps
Excessive Light Exposure 1. Immediately transfer the solution to amber vials and store in the dark. 2. Wrap all experimental vessels (beakers, flasks, etc.) in aluminum foil. 3. If light is required for the experiment, reduce its intensity or duration.
Solvent Incompatibility or Impurity 1. Prepare a fresh solution using a new bottle of high-purity, spectroscopy-grade solvent. 2. Test the dye's stability in an alternative, compatible solvent.[8] 3. Ensure the chosen solvent is aprotic and free of peroxides.
Presence of Reactive Chemicals 1. Review all components in the experimental medium for potential oxidizing or reducing agents. 2. Add an antifade reagent like n-Propyl gallate (NPG) or a UV absorber to a new solution to see if it improves stability.[6][10]
Elevated Temperature 1. Store stock solutions at room temperature or refrigerated, if solubility permits. 2. Ensure the experimental setup is not generating excessive heat near the dye solution.
Data and Properties
Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Class Anthraquinone[1][2]
CAS Number 110157-96-5[2][3][12]
Appearance Reddish-blue powder[5][13]
Light Fastness (1-8 Scale) 6-7[4][5]
Heat Resistance ≥ 240 - 280 °C[2][5]
Acid Resistance (1-5 Scale) 5[5]
Alkali Resistance (1-5 Scale) 5[5]
Table 2: Common Anti-Fading Agents for Dyes
AgentMechanismConsiderationsSource(s)
n-Propyl gallate (NPG) Antioxidant; scavenges free radicals.Can exhibit anti-apoptotic properties in live cells.[10]
1,4-Diazabicyclo-octane (DABCO) Singlet oxygen quencher.Less effective but also less toxic than some alternatives.[10]
p-Phenylenediamine (PPD) Antioxidant.Highly effective but can be toxic and may react with certain dyes.[10]
Benzotriazoles UV Absorber.Absorbs UV radiation, preventing it from exciting the dye molecule.[6][7]
Experimental Protocols
Protocol 1: Photostability Assessment of this compound

Objective: To quantify the fading rate of this compound under specific light conditions.

Methodology:

  • Prepare a stock solution of this compound in the desired experimental solvent at a known concentration (e.g., 10 µM).

  • Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer. Record the absorbance maximum (λmax) and its value.

  • Divide the solution into two aliquots:

    • Test Sample: Place in a transparent container (e.g., quartz cuvette).

    • Control Sample: Place in an identical container completely wrapped in aluminum foil.

  • Expose both samples to a controlled light source (e.g., a specific wavelength LED or a broad-spectrum lamp) for a defined period (e.g., 24 hours). Keep the temperature constant.

  • After the exposure period, re-measure the absorbance spectra of both the test and control samples.

  • Calculate the percentage of fading in the test sample relative to the control using the formula: % Fading = (1 - (Absorbance_Test / Absorbance_Control)) * 100

Protocol 2: Solvent Compatibility Test

Objective: To determine the long-term stability of this compound in various solvents.

Methodology:

  • Select a panel of high-purity candidate solvents (e.g., Toluene, THF, Dichloromethane, etc.).

  • Prepare identical, low-concentration solutions of this compound in each solvent.

  • Measure the initial absorbance (T0) of each solution at its λmax.

  • Store all solutions in sealed, amber glass vials at a constant, controlled room temperature.

  • At regular intervals (e.g., T1 week, T2 weeks, T4 weeks), measure the absorbance of each solution.

  • For each solvent, plot absorbance versus time. A stable solution will show a minimal decrease in absorbance over the experimental period. Also, visually inspect for any signs of precipitation or color change.

Visual Guides

Troubleshooting Fading in Long-Term Experiments

Fading_Troubleshooting_Workflow Start Fading of this compound Observed in Experiment Check_Light Step 1: Assess Light Exposure - Is the setup exposed to ambient light? - Are transparent containers used? Start->Check_Light Sol_Light Action: Minimize Light - Use amber glassware. - Cover setup with foil. - Work in low-light conditions. Check_Light->Sol_Light High Exposure Check_Solvent Step 2: Evaluate Solvent - Is the solvent old or low purity? - Has precipitation occurred? Check_Light->Check_Solvent Low Exposure Sol_Light->Check_Solvent Sol_Solvent Action: Change Solvent - Use fresh, high-purity solvent. - Perform a solvent compatibility test. Check_Solvent->Sol_Solvent Yes / Unsure Check_Additives Step 3: Consider Chemical Stability - Are oxidizing agents present? - Is the solution protected from ROS? Check_Solvent->Check_Additives No Sol_Solvent->Check_Additives Sol_Additives Action: Add Stabilizers - Incorporate UV absorbers (e.g., Benzotriazole). - Add antioxidants (e.g., NPG, DABCO). Check_Additives->Sol_Additives Yes / Unsure End Fading Minimized Check_Additives->End No Sol_Additives->End

Caption: A workflow for troubleshooting the causes of this compound fading.

Key Factors in the Photodegradation Pathway of Solvent Dyes

Photodegradation_Pathway cluster_process Photodegradation Process cluster_factors Contributing Factors & Interventions Dye_Ground This compound (Ground State) Dye_Excited Excited State Dye* Dye_Ground->Dye_Excited Dye_Excited->Dye_Ground quenches Degradation Degradation Products (Colorless) Dye_Excited->Degradation reacts with Fading Fading Observed Degradation->Fading UV_Light UV Light / High-Energy Photons UV_Light->Dye_Ground excites Oxygen Reactive Oxygen Species (ROS) Oxygen->Degradation UV_Absorber Intervention: UV Absorbers UV_Absorber->UV_Light blocks Antioxidant Intervention: Antioxidants / Quenchers Antioxidant->Dye_Excited Antioxidant->Oxygen scavenges

Caption: Factors leading to dye photodegradation and points of intervention.

References

Technical Support Center: Improving the Dispersion of Solvent Blue 132 Powder in Viscous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dispersing Solvent Blue 132 powder in viscous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an anthraquinone-based solvent dye known for its vibrant reddish-blue color.[1] It is widely used for coloring plastics, printing inks, oils, and waxes.[2] Key properties include good light and heat fastness, as well as resistance to acids and alkalis.[1]

Q2: Why is it challenging to disperse this compound powder in viscous media?

Dispersing any powder in a viscous liquid can be difficult due to several factors:

  • Agglomeration: Powder particles tend to stick together, forming clumps that are difficult to break apart in a thick medium.[3]

  • Poor Wetting: The viscous liquid may not easily coat the surface of the individual dye particles, leading to "fish eyes" (lumps of partially wetted powder).[3][4]

  • High Viscosity Resistance: The high viscosity of the medium resists the mechanical forces needed to separate and distribute the particles uniformly.

Q3: What are the common signs of poor dispersion of this compound?

Common indicators of poor dispersion include:

  • Color streaks or specks in the final product.[5]

  • The appearance of "fish eyes" or visible clumps of powder.[3][4]

  • Inconsistent color intensity throughout the medium.[6]

  • Floating powder on the surface of the liquid.[3][4]

  • Sedimentation of the dye over time.[6]

Q4: What is the role of a dispersing agent or surfactant?

Dispersing agents or surfactants are crucial for achieving a stable dispersion.[7] They work by adsorbing onto the surface of the dye particles, which helps to:

  • Reduce Surface Tension: This allows the viscous medium to wet the particles more effectively.[8]

  • Prevent Re-agglomeration: The adsorbed layer creates a barrier that prevents particles from sticking back together.[7]

  • Improve Dispersion Stability: This ensures the particles remain evenly distributed throughout the medium over time.[7]

Q5: How does temperature affect the dispersion process?

Temperature can significantly impact viscosity.[9] In many cases, increasing the temperature of the viscous medium will lower its viscosity, making it easier to incorporate and disperse the this compound powder. However, it is crucial to consider the heat stability of all components in the formulation. For some solvent dyes, excessively high processing temperatures can damage the dye's structure.[5]

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Data for specific viscous media is not readily available in public literature. It is recommended to perform solubility tests in the specific medium being used in your experiment.[Data derived from general solvent solubility information, specific values for viscous media may vary]

Note: The solubility in a specific viscous medium will depend on the chemical nature of that medium. The table above provides a general indication of solubility in common organic solvents.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the dispersion of this compound.

Problem 1: Color Spots or Speckles in the Final Product

This issue often points to incomplete deagglomeration of the dye powder.

Possible CauseRecommended Solution
Inadequate Mixing Energy Increase the mixing speed or duration. For highly viscous media, a high-shear mixer is recommended to provide sufficient energy to break down agglomerates.[10][11]
Poor Wetting of Powder Pre-wet the this compound powder with a small amount of a compatible low-viscosity solvent before adding it to the bulk medium.[5]
Incorrect Order of Addition Add the this compound powder gradually to the vortex of the mixing liquid to promote initial wetting and prevent clumping.
Incompatible Dispersing Agent Ensure the chosen dispersing agent is compatible with both the this compound and the viscous medium.[12]

Problem 2: "Fish Eyes" or Lumps are Present in the Mixture

"Fish eyes" are a clear sign of poor wetting, where a dry core of powder is encased in a wetted outer layer.[3][4]

Possible CauseRecommended Solution
Powder Added Too Quickly Reduce the rate of powder addition to allow for proper wetting of each particle.
Insufficient Surfactant/Dispersing Agent Increase the concentration of the dispersing agent or select a more effective one for your system.[13]
Low Mixing Speed A higher mixing speed can create a vortex that helps pull the powder into the liquid and promotes better initial wetting.
High Surface Tension of the Liquid The addition of a suitable surfactant can lower the surface tension of the viscous medium, allowing it to wet the powder more effectively.[8]

Problem 3: Inconsistent Color or Shade Throughout the Batch

This indicates a non-uniform distribution of the dye particles.

Possible CauseRecommended Solution
Insufficient Mixing Time Continue mixing until a uniform color is observed. It is advisable to take samples from different parts of the vessel to check for consistency.
Dead Zones in the Mixing Vessel Optimize the mixer position and speed to ensure there are no stagnant areas in the vessel where the powder can settle. For very viscous systems, a multi-shaft mixer might be necessary.
Dye Agglomeration This can be caused by poor dye dispersion.[6] Ensure the dye is properly pasted with a dispersing agent and a small amount of warm water before adding it to the dye bath.[13]
Incorrect pH For aqueous-based viscous media, ensure the pH is within the optimal range for the dye and dispersing agent stability.[13]

Experimental Protocols

Protocol 1: High-Shear Mixing for Dispersion of this compound

This protocol outlines a general procedure for dispersing this compound powder into a viscous medium using a high-shear mixer.

Materials:

  • This compound powder

  • Viscous medium

  • Compatible dispersing agent/surfactant (if required)

  • Low-viscosity solvent (for pre-wetting, optional)

  • High-shear mixer (rotor-stator type)

  • Mixing vessel

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: Ensure the high-shear mixer and vessel are clean and dry.

  • Medium Preparation: Add the viscous medium to the mixing vessel. If using a dispersing agent, add it to the medium and mix until fully dissolved.

  • Pre-wetting (Optional but Recommended): In a separate container, create a paste by mixing the this compound powder with a small amount of a compatible low-viscosity solvent or a portion of the viscous medium. This helps to wet the individual particles before they are introduced to the bulk liquid.

  • Mixing:

    • Start the high-shear mixer at a low speed to create a vortex in the viscous medium.

    • Gradually add the pre-wetted dye paste or the dry powder into the side of the vortex. Avoid adding the powder directly into the center of the vortex to prevent air entrapment.

  • Dispersion:

    • Once all the powder is added, increase the mixer speed to the recommended operational level for your specific equipment and formulation.

    • Continue mixing for a predetermined time (e.g., 15-30 minutes) to ensure complete deagglomeration and uniform distribution. The exact time will depend on the viscosity of the medium and the efficiency of the mixer.

  • Quality Control: After mixing, visually inspect the dispersion for any signs of agglomerates, specks, or color inconsistency. Further analysis, such as microscopy, can be used for a more detailed assessment of particle size distribution.

Mandatory Visualization

Troubleshooting_Workflow start Dispersion Issue Identified (e.g., Specks, Lumps) check_mixing Is Mixing Process Adequate? start->check_mixing end_good Homogeneous Dispersion Achieved end_bad Consult Further Technical Support check_wetting Is Powder Wetting Sufficient? check_mixing->check_wetting Yes action_mixing Increase Mixing Energy/ Time/Shear check_mixing->action_mixing No check_stabilization Is Dispersion Stable? check_wetting->check_stabilization Yes action_wetting Pre-wet Powder or Add Surfactant check_wetting->action_wetting No check_stabilization->end_good Yes action_stabilization Optimize Dispersing Agent Concentration/Type check_stabilization->action_stabilization No action_mixing->check_mixing Re-evaluate action_wetting->check_wetting Re-evaluate action_stabilization->end_bad Still Issues action_stabilization->check_stabilization Re-evaluate

Caption: Troubleshooting workflow for poor dispersion.

Experimental_Workflow step1 1. Prepare Viscous Medium in Mixing Vessel step2 2. Add Dispersing Agent (if required) and Mix step1->step2 step3 3. Pre-wet this compound (Optional but Recommended) step2->step3 step4 4. Start High-Shear Mixer at Low Speed step3->step4 step5 5. Gradually Add Powder/ Paste to Vortex step4->step5 step6 6. Increase Mixer Speed for High-Shear Dispersion step5->step6 step7 7. Mix for Predetermined Time step6->step7 step8 8. Quality Control Check (Visual/Microscopy) step7->step8

Caption: High-shear dispersion experimental workflow.

References

Technical Support Center: Managing Solvent Blue 132 Interference in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Solvent Blue 132 in chemical analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly encountered?

This compound is a synthetic anthraquinone dye.[1][2] It is characterized by its vibrant blue color and is frequently used as a colorant in various industrial products, including printing inks, plastics, rubber, gasoline, oils, lubricants, waxes, and candles.[3][4] Due to its widespread use, there is a potential for it to appear as a contaminant in analytical samples, particularly in the analysis of materials that have been in contact with colored plastics or packaging.

Q2: Why can this compound interfere with chemical analysis?

Interference from this compound can arise from several of its properties:

  • Broad UV-Vis Absorbance: As a colored dye, it absorbs light in the visible region of the electromagnetic spectrum and may also have significant absorbance in the ultraviolet (UV) region. This can mask the signal of the analyte of interest in spectrophotometric and chromatographic analyses that use UV-Vis detection.

  • Co-elution in Chromatography: In liquid chromatography (LC), it may co-elute with analytes of interest, leading to overlapping peaks and inaccurate quantification.

  • Ion Suppression/Enhancement in Mass Spectrometry: In mass spectrometry (MS), high concentrations of co-eluting compounds like this compound can suppress or enhance the ionization of the target analyte, leading to inaccurate results.

Q3: What are the primary analytical techniques affected by this compound?

The primary techniques at risk of interference include:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: Direct spectral overlap can obscure the analyte peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Ion suppression or enhancement effects are a major concern. The dye itself can also produce ions that may be isobaric with the analyte of interest.

  • UV-Vis Spectroscopy: Direct analysis of a sample contaminated with the dye will be compromised due to its strong absorbance.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating interference from this compound in your analytical methods.

Issue 1: Unexpected Peaks or Baseline Noise in HPLC-UV Analysis

Symptoms:

  • A large, broad peak is observed in the chromatogram, often in the blue or visible wavelength range.

  • The baseline is noisy or shows significant drift.

  • Quantification of the target analyte is inconsistent.

Troubleshooting Workflow:

start Unexpected Peak in HPLC-UV check_spectrum Acquire UV-Vis Spectrum of the Peak start->check_spectrum compare_spectrum Compare with Known Spectra of Anthraquinone Dyes check_spectrum->compare_spectrum confirm_identity Identity Confirmed as Potential Dye Interference compare_spectrum->confirm_identity sample_prep Implement Sample Preparation for Dye Removal confirm_identity->sample_prep Yes method_dev Optimize HPLC Method for Better Separation confirm_identity->method_dev No end_resolved Interference Resolved sample_prep->end_resolved end_unresolved Issue Persists method_dev->end_unresolved start Poor Sensitivity in LC-MS/MS check_coelution Investigate Co-elution of Analyte and Unknown Interference start->check_coelution confirm_dye Identify Interference as this compound via MS Scan check_coelution->confirm_dye sample_cleanup Enhance Sample Cleanup Protocol (SPE/LLE) confirm_dye->sample_cleanup Yes chroma_opt Optimize Chromatographic Separation confirm_dye->chroma_opt No end_resolved Sensitivity Restored sample_cleanup->end_resolved end_unresolved Issue Persists chroma_opt->end_unresolved cluster_0 Analyte & Matrix Characterization cluster_1 Method Development cluster_2 Final Method analyte Analyte Properties (Polarity, pKa) sorbent Select Sorbent (e.g., C18, Polymer) analyte->sorbent matrix Matrix Composition matrix->sorbent solvents Optimize Solvents (Wash & Elution) sorbent->solvents recovery Evaluate Analyte Recovery & Dye Removal solvents->recovery final_method Validated SPE Protocol recovery->final_method

References

Purification techniques for Solvent Blue 132 for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Solvent Blue 132 for high-purity applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The final product has an "off" or dull blue color.

  • Possible Cause: The presence of impurities is the most likely reason for an incorrect color. Anthraquinone dyes, like this compound, are sensitive to their substitution pattern and purity. Residual starting materials from synthesis, isomeric byproducts, or oxidation products can lead to a dull or shifted color. For instance, unreacted anthracene or its oxidation byproducts like phenanthrene and carbazole can be present.[1][2]

  • Solution:

    • TLC Analysis: Perform thin-layer chromatography (TLC) to assess the number of components in your sample. Multiple spots indicate the presence of impurities.

    • Purification: Employ one of the purification protocols outlined below, such as recrystallization or column chromatography, to separate the desired this compound from contaminants.

Issue 2: Multiple spots are observed on the Thin-Layer Chromatography (TLC) plate.

  • Possible Cause: Each spot on a TLC plate represents a different compound. Multiple spots confirm that your sample is a mixture. These could be unreacted starting materials, byproducts from the synthesis process, or degradation products.[1]

  • Solution:

    • Identify Polarity: The relative positions of the spots (Rf values) can give you an indication of the polarity of the impurities relative to this compound. This information is crucial for selecting an appropriate solvent system for column chromatography.

    • Column Chromatography: For complex mixtures with closely related impurities, column chromatography is the most effective purification method.[1] Refer to the detailed protocol in the "Experimental Protocols" section.

Issue 3: Low recovery of this compound after purification.

  • Possible Cause:

    • Recrystallization: The chosen solvent may have too high a solubility for this compound at room temperature, leading to significant loss in the mother liquor. Alternatively, using an excessive volume of solvent can also result in low yield.

    • Column Chromatography: The dye may be strongly adsorbed onto the stationary phase, making elution difficult. Using a mobile phase with insufficient polarity might not effectively move the compound down the column.

  • Solution:

    • Recrystallization:

      • Carefully select a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • After crystallization, cool the flask in an ice bath to maximize precipitation before filtration.

    • Column Chromatography:

      • If the dye is not moving down the column, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound, being an anthraquinone dye, may contain impurities stemming from its synthesis. The most common synthesis routes for anthraquinones are the oxidation of anthracene and the Friedel-Crafts reaction of phthalic anhydride with a substituted benzene derivative. Therefore, potential impurities include:

  • Unreacted starting materials (e.g., anthracene, phthalic anhydride).[2]

  • Oxidation byproducts of impurities present in the starting materials (e.g., phenanthrene, carbazole).[1][2]

  • Isomeric byproducts formed during the synthesis.

  • Inorganic salts or residual catalysts.[1]

Q2: Which purification technique is best for achieving high-purity this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is a simple and effective method for removing small amounts of impurities, especially those with different solubility profiles from this compound.

  • Column Chromatography is ideal for separating complex mixtures, including isomers and other closely related byproducts that are difficult to remove by recrystallization.[1]

  • Solvent Washing can be a quick way to remove highly soluble impurities from the less soluble desired product.[1]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While specific solvent systems for this compound are not widely published, a general approach for anthraquinone dyes is to use a solvent in which the dye is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or acetone/hexane, can be effective.[3] You should perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visually assess the separation of impurities. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method. A UHPLC method using a C18 column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) has been shown to be effective for analyzing impurities in other anthraquinone dyes and could be adapted for this compound.[2][4]

Data Presentation

Table 1: Comparison of Purification Techniques for Anthraquinone Dyes

Purification TechniqueTarget ImpuritiesAdvantagesLimitations
Recrystallization Sparingly soluble impurities, minor contaminantsSimple, cost-effective, good for final polishingNot effective for impurities with similar solubility or for complex mixtures
Column Chromatography Isomers, closely related byproducts, complex mixturesHigh resolution, can separate multiple componentsMore time-consuming, requires larger solvent volumes
Solvent Washing Highly soluble impurities, inorganic saltsQuick, simpleOnly effective if there is a large solubility difference between the product and impurities

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, acetone, or a mixture like ethanol/water). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the dye when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the hot solvent portion-wise until the dye is completely dissolved. Avoid using an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.

  • Elution: Start with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will allow the separation of compounds based on their polarity.

  • Fraction Collection: Collect the eluent in separate fractions. Monitor the separation of the colored bands as they move down the column.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Solid Blue 132.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude this compound rec_dissolve Dissolve in minimal hot solvent rec_start->rec_dissolve rec_filter Hot filtration (optional) rec_dissolve->rec_filter rec_cool Slow cooling and crystallization rec_filter->rec_cool rec_isolate Vacuum filtration and washing rec_cool->rec_isolate rec_dry Drying rec_isolate->rec_dry rec_end High-Purity This compound rec_dry->rec_end

Caption: Recrystallization workflow for this compound purification.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude this compound col_load Dissolve and load onto silica gel column col_start->col_load col_elute Elute with a gradient of solvents col_load->col_elute col_collect Collect fractions col_elute->col_collect col_analyze Analyze fractions by TLC col_collect->col_analyze col_combine Combine pure fractions col_analyze->col_combine col_evaporate Evaporate solvent col_combine->col_evaporate col_end High-Purity This compound col_evaporate->col_end

Caption: Column chromatography workflow for purifying this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Problem Encountered off_color Off/Dull Color start->off_color multiple_spots Multiple TLC Spots start->multiple_spots low_yield Low Recovery start->low_yield check_purity Assess Purity (TLC/HPLC) off_color->check_purity identify_impurities Identify Potential Impurities multiple_spots->identify_impurities choose_method Select Appropriate Purification Method low_yield->choose_method check_purity->choose_method identify_impurities->choose_method recrystallization Recrystallization choose_method->recrystallization column_chrom Column Chromatography choose_method->column_chrom optimize_rec Optimize Solvent/ Temperature recrystallization->optimize_rec optimize_col Optimize Mobile Phase column_chrom->optimize_col end Achieve High Purity optimize_rec->end optimize_col->end

Caption: Logical workflow for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Analysis of Solvent Blue 132 and Other Anthraquinone Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a range of applications, from coloring plastics and polymers in medical devices to use as fluorescent probes in biological imaging. This guide provides an objective comparison of Solvent Blue 132 with other commercially significant anthraquinone solvent dyes. The comparison is based on key performance indicators supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and other selected anthraquinone dyes. These properties are crucial for determining the suitability of a dye for a specific application, such as in high-temperature processing of plastics or for long-term color stability in products exposed to light.

Dye NameC.I. NameCAS NumberMolecular FormulaHeat Resistance (°C)Light Fastness (1-8 scale)Acid Resistance (1-5 scale)Alkali Resistance (1-5 scale)
This compound-110157-96-5Not available240 - 2806 - 74 - 55
Solvent Blue 356155417354-14-2C22H26N2O2260 - 3006 - 8--
Solvent Blue 366155114233-37-5C20H22N2O2260 - 3006 - 84 - 54 - 5
Solvent Blue 976152961969-44-6C36H38N2O23007--
Solvent Blue 10461568116-75-6C32H30N2O2----
Solvent Red 1116050582-38-2C15H11NO23006 - 855
Solvent Red 13556412020749-68-2 / 71902-17-5C18H6Cl4N2O320555

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of dye performance. Below are the methodologies for the key performance indicators presented in the table above.

Light Fastness Testing (ISO 105-B02)

Light fastness is a measure of a material's resistance to fading upon exposure to light. The ISO 105-B02 standard is a widely accepted method for this evaluation.[1][2][3][4]

Principle: A specimen of the material to be tested is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known light fastness. The light fastness is assessed by comparing the change in color of the test specimen with that of the reference materials.[1]

Apparatus:

  • Xenon arc lamp apparatus capable of simulating natural daylight (D65).[2][3]

  • Specimen holders.

  • Blue wool references (Scale 1-8, where 8 is the highest fastness).[4]

  • Grey scale for assessing color change.

Procedure:

  • Mount the test specimens and blue wool references on the specimen holders.

  • Place the holders in the xenon arc test chamber.

  • Expose the specimens and references to the light source under specified conditions of temperature and humidity.

  • Periodically inspect the specimens and compare their fading to the fading of the blue wool references.

  • The light fastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6][7][8]

Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace.

  • Sample pans (e.g., ceramic or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6][7]

  • Record the mass of the sample as a function of temperature.

  • The temperature at which a significant weight loss is observed is taken as the decomposition temperature, indicating the limit of thermal stability.

Solubility Testing

The solubility of a dye in various solvents is a critical parameter for its application in inks, coatings, and some polymer systems.

Principle: A simple, qualitative method involves observing the dissolution of a known amount of dye in a specific volume of solvent. For a more quantitative approach, a spectrophotometric method can be employed.

Apparatus:

  • Volumetric flasks and pipettes.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

  • UV-Vis Spectrophotometer.

Procedure (Qualitative):

  • Weigh a specific amount of dye (e.g., 1 g).

  • Add it to a known volume of solvent (e.g., 100 mL) in a flask at a controlled temperature.

  • Stir the mixture for a defined period.

  • Visually observe if the dye has completely dissolved. The solubility can be expressed as g/L.

Procedure (Filter Paper Spot Method):

  • Prepare a series of dye solutions of different concentrations at a specific temperature (e.g., 20°C) and stir for a set time (e.g., 10 minutes).[9]

  • Using a pipette, place a drop of each solution onto filter paper.[9]

  • After drying, observe the spot. The concentration at which no undissolved dye particles are visible in the center of the spot is considered the solubility.[9]

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a general workflow for comparing dye performance and a simplified representation of factors influencing dye solubility.

G cluster_0 Dye Selection & Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Dye1 This compound Prep Prepare Solutions/Samples Dye1->Prep Dye2 Comparative Anthraquinone Dye Dye2->Prep Lightfastness Light Fastness (ISO 105-B02) Prep->Lightfastness Thermal Thermal Stability (TGA) Prep->Thermal Solubility Solubility Test Prep->Solubility Color Color Strength & Shade Prep->Color Analysis Analyze Results Lightfastness->Analysis Thermal->Analysis Solubility->Analysis Color->Analysis Table Compile Comparative Table Analysis->Table Report Generate Report Table->Report

Workflow for Comparing Anthraquinone Dye Performance.

G cluster_0 Factors Increasing Solubility cluster_1 Factors Decreasing Solubility Solubility Dye Solubility Temp Higher Temperature Temp->Solubility Solvent Appropriate Solvent Polarity Solvent->Solubility Urea Presence of Solubilizing Agents (e.g., Urea) Urea->Solubility Electrolytes Presence of Electrolytes (e.g., Salts) Electrolytes->Solubility Structure Crystalline Structure of Dye Structure->Solubility

Factors Influencing Dye Solubility.

Relevance to Drug Development and Research

Anthraquinone derivatives are not only important as colorants but also have a significant history and potential in the biomedical field.[10][11] For professionals in drug development, understanding the properties of these compounds is crucial for several reasons:

  • Biomedical Imaging: Certain anthraquinone dyes exhibit fluorescence and are used as cell stains. For example, DRAQ5 is a red/infrared fluorescent dye that binds to DNA and is used for nuclear staining in live and fixed cells.[12] The photostability and spectral properties of dyes like this compound and its counterparts are important considerations for developing new fluorescent probes.

  • Pharmacological Scaffolds: The anthraquinone core is a privileged structure in medicinal chemistry, with some derivatives used as anticancer and antimicrobial agents.[11][13] Knowledge of the chemical stability and solubility of various substituted anthraquinones can inform the design of new therapeutic agents.

  • Medical Device Coloration: For medical devices, the choice of a colorant is critical. The dye must be thermally stable to withstand processing temperatures, have high lightfastness to prevent fading, and exhibit low migration to ensure patient safety. The data presented in this guide can aid in the selection of suitable anthraquinone dyes for such applications.

References

A Comparative Guide: Solvent Blue 132 vs. Solvent Blue 35 for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science and drug development, the selection of the appropriate colorant is critical to ensure product stability, performance, and aesthetic appeal. This guide provides an objective comparison of two common anthraquinone-based solvent dyes, Solvent Blue 132 and Solvent Blue 35, highlighting their performance characteristics in various polymer applications, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is the first step in selecting the appropriate colorant for a specific application. Both dyes belong to the anthraquinone chemical family, known for its structural stability and color brilliance.

PropertyThis compoundSolvent Blue 35
C.I. Name This compoundSolvent Blue 35
CAS Number 110157-96-5[1][2][3]17354-14-2[4][5][6][7][8][9][10]
Chemical Family Anthraquinone[11]Anthraquinone[4][6][7][12][13]
Molecular Formula Not explicitly stated in search results.C₂₂H₂₆N₂O₂[6][7]
Molecular Weight Not explicitly stated in search results.350.45 g/mol [6][7]
Appearance/Color Shade Reddish blue powder[1][14] / Brilliant red light blue[2][15]Dark blue crystalline powder[6] / Bright greenish-blue[4][13]
Melting Point (°C) Not consistently reported.120-127[6], 120-122[7], 120[4][8], 113[10]
Density (g/cm³) 0.56[1][3][14]0.66[4][8]

Performance in Polymer Systems

The performance of a solvent dye in a polymer is dictated by its thermal stability, resistance to light-induced fading, and its tendency to migrate within the polymer matrix. These factors are crucial for the longevity and quality of the final colored plastic product.

Performance MetricThis compoundSolvent Blue 35
Heat Resistance (°C) 240[1][14], 280[2][15], 300[3]260 (in PS)[4][9], 260-300 (in PS)[6], 315 (for 5 minutes)[10]
Light Fastness 6[1][3][14], 5-6[15] (on a scale of 1-8, where 8 is superior)7-8 (in PS)[4][7][9], 6-7[6] (on a scale of 1-8, where 8 is superior)
Migration Resistance Good (implied by suitability for plastics)Good[4][12], Excellent[7]
Acid Resistance 4[1][3] (on a scale of 1-5, where 5 is excellent)Not explicitly rated in search results.
Alkali Resistance 5[1][3] (on a scale of 1-5, where 5 is excellent)Not explicitly rated in search results.
Recommended Polymers Plastics in general[2][3][16], Rubber[3][16]PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET[4][5][6][7][8][9][12][13][17]
Solubility (in g/L at 20°C) Not detailed in search results.Acetone: 13.6[4][9], Butyl Acetate: 22.3[4][9], Toluene (Methylbenzene): 86.3[4][9], Dichloromethane: 171.3[4][9], Ethanol: 2.6[4][9]

Experimental Protocols

To ensure accurate and reproducible evaluation of solvent dyes in polymer applications, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.

Light Fastness Testing

Objective: To determine the resistance of the colored polymer to fading upon exposure to light.

Methodology (based on ISO 105-B02):

  • Sample Preparation: Prepare standardized plaques of the polymer colored with a specific concentration of the solvent dye (e.g., 0.05% dye and 0.1% titanium dioxide for a tint).

  • Exposure: Place the samples in a weatherometer equipped with a Xenon arc lamp, which simulates the full spectrum of sunlight.

  • Blue Wool Scale: Expose a set of blue wool standards (rated 1-8) simultaneously with the test samples.

  • Evaluation: Periodically compare the fading of the test sample to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[18]

Migration Resistance Testing

Objective: To assess the tendency of the dye to move from the colored polymer to a contacting surface.

Methodology:

  • Sample Preparation: Prepare a sample of the polymer colored with the solvent dye.

  • Contact Test: Place the colored polymer sample in direct contact with an uncolored, plasticized PVC or a piece of white cotton cloth.

  • Incubation: Subject the assembly to elevated temperature and humidity (e.g., 60°C and 95% relative humidity) for a specified period (e.g., 24 hours).[18]

  • Evaluation: After the incubation period, visually inspect the uncolored material for any color transfer. The degree of staining is rated to determine the migration resistance.

Polymer Solubility and Dispersion

Objective: To determine the solubility of the dye in a given polymer and assess the quality of dispersion.

Methodology:

  • Sample Preparation: Prepare a masterbatch by mixing a high concentration of the dye with the polymer resin.[5]

  • Processing: Melt-process the masterbatch with additional uncolored polymer to achieve the desired final dye concentration. This can be done using an extruder or an injection molding machine.

  • Visual Inspection: Examine the final colored plastic part for transparency, color uniformity, and the presence of specks or streaks. Uneven distribution can indicate poor solubility or dispersion.[19]

  • Filter Pressure Value (FPV) Test: For fiber applications, the FPV test can be used to quantify the dispersion quality by measuring the pressure increase across a filter pack as the molten polymer-dye mixture is extruded.

Visualizing Workflows and Relationships

Experimental Workflow for Dye Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Analysis & Selection Masterbatch Masterbatch Preparation Dilution Dilution to Final Concentration Masterbatch->Dilution Processing Melt Processing (Extrusion/Molding) Dilution->Processing Lightfastness Light Fastness Test (ISO 105-B02) Processing->Lightfastness Migration Migration Resistance Test Processing->Migration Thermal Thermal Stability Analysis (TGA/DSC) Processing->Thermal Data Data Comparison Lightfastness->Data Migration->Data Thermal->Data Selection Final Dye Selection Data->Selection

Caption: Workflow for evaluating solvent dyes in polymers.

Decision Matrix for Dye Selection

G PolymerType Polymer Type (e.g., PS, PC, PET) ProcessingTemp Processing Temperature PolymerType->ProcessingTemp HeatStability Required Heat Stability ProcessingTemp->HeatStability determines EndUse End-Use Application (e.g., Outdoor, Food Contact) Lightfastness Required Light Fastness EndUse->Lightfastness influences MigrationResistance Migration Resistance Needs EndUse->MigrationResistance dictates DyeSelection Solvent Dye Selection (Blue 132 vs. Blue 35) HeatStability->DyeSelection Lightfastness->DyeSelection MigrationResistance->DyeSelection

References

Navigating High-Temperature Environments: A Comparative Guide to Solvent Blue 132 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of thermally stable colorants is a critical consideration for a multitude of high-temperature applications. Solvent Blue 132, a common anthraquinone dye, has long been utilized for its vibrant reddish-blue hue. However, the increasing demand for materials with superior performance in extreme thermal conditions necessitates a thorough evaluation of its alternatives. This guide provides a comprehensive comparison of this compound and other high-performance blue solvent dyes, supported by available performance data and standardized experimental protocols.

Performance Comparison of High-Temperature Blue Solvent Dyes

The selection of a suitable solvent dye for high-temperature applications hinges on several key performance indicators, most notably thermal stability and lightfastness. The following table summarizes the available data for this compound and its potential alternatives. It is important to note that this data is aggregated from various sources and may reflect different testing conditions.

Dye NameChemical ClassHeat Resistance (°C)Lightfastness (ISO 105)
This compound Anthraquinone240 - 280[1][2][3][4]5-7
Solvent Blue 35 Anthraquinone~350 (in specific plastics)-
Solvent Blue 78 Anthraquinone280 - 300[5]6-8
Solvent Blue 104 Anthraquinone280 - 300 (in PET)[6][7]7-8
Solvent Blue 59 Anthraquinone--

In-Depth Look at Promising Alternatives

Several anthraquinone-based solvent dyes present themselves as viable alternatives to this compound, each with distinct properties that may be advantageous for specific high-temperature applications.

Solvent Blue 78: This dye is frequently cited as a heat-resistant option.[8] With a reported thermal stability of up to 280-300°C, it meets or exceeds the performance of this compound in this regard.[5] Its applications are primarily in the coloring of various plastics, resins, and polyester.[5][9]

Solvent Blue 104: Exhibiting excellent heat resistance, particularly in engineering plastics like PET where it can withstand temperatures up to 300°C, Solvent Blue 104 is a strong candidate for demanding applications.[6] It is known for its high tinting power and very good lightfastness.[6]

Solvent Blue 35: While specific quantitative data is limited in the initial findings, some sources suggest that certain solvent dyes can withstand temperatures over 350°C during processes like extrusion and injection molding, with Solvent Blue 35 being a relevant example in this context.

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons of solvent dye performance, standardized testing methodologies are crucial. The following outlines the key experimental protocols for assessing thermal stability and lightfastness.

Thermal Stability Assessment

A common method for determining the thermal stability of a colorant is through Thermogravimetric Analysis (TGA).

Objective: To determine the temperature at which a solvent dye begins to degrade.

Methodology:

  • A small, precisely weighed sample of the dye is placed in a TGA furnace.

  • The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The temperature at which a significant weight loss occurs is identified as the decomposition temperature, indicating the limit of its thermal stability.

Lightfastness Testing

The international standard ISO 105-B02 provides a widely accepted methodology for evaluating the colorfastness of textiles and other colored materials to artificial light.

Objective: To assess the resistance of a dye to fading when exposed to a light source that simulates daylight.

Methodology:

  • A specimen of the material colored with the test dye is prepared.

  • The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[10][11]

  • Simultaneously, a set of blue wool standards with known lightfastness ratings (ranging from 1 to 8) are exposed under the same conditions.[11]

  • The degree of fading of the test specimen is assessed by comparing it to the fading of the blue wool standards.[11]

  • The lightfastness rating is assigned based on the blue wool standard that shows a similar degree of fading. A higher number indicates better lightfastness.

Logical Workflow for Selecting a High-Temperature Solvent Dye Alternative

The process of selecting a suitable alternative to this compound for a high-temperature application can be visualized as a logical workflow. This involves defining the application's requirements and systematically evaluating potential candidates against these criteria.

G cluster_0 Requirement Definition cluster_1 Candidate Identification cluster_2 Performance Data Review cluster_3 Experimental Validation cluster_4 Selection Req Define Application Requirements (e.g., Max Temperature, Desired Color, Substrate) ID Identify Potential Alternatives (e.g., Solvent Blue 78, 104) Req->ID Based on Requirements Data Review Technical Data Sheets (Heat Resistance, Lightfastness) ID->Data Gather Information Test Conduct Standardized Testing (TGA, ISO 105-B02) Data->Test For Promising Candidates Select Select Optimal Dye Test->Select Based on Results

Figure 1: Workflow for High-Temperature Dye Selection

Conclusion

While this compound remains a viable option for many applications, alternatives such as Solvent Blue 78 and Solvent Blue 104 offer enhanced thermal stability, making them more suitable for high-temperature processes and end-use environments. The selection of the optimal dye should be guided by a clear understanding of the specific application requirements and validated through standardized experimental testing. The data and protocols presented in this guide serve as a valuable starting point for researchers and professionals in making informed decisions for their high-performance coloring needs.

References

A Spectroscopic Showdown: Solvent Blue 132 Versus Other Key Solvent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is a critical step in a multitude of applications, from cellular imaging to industrial coatings. A thorough understanding of their spectroscopic properties is paramount for predictable and reproducible results. This guide provides an objective, data-driven comparison of Solvent Blue 132 against a selection of other widely used solvent dyes: Solvent Red 24, Solvent Yellow 14, and Solvent Green 3.

This comparative analysis delves into the key spectroscopic parameters of these dyes, including their absorption and emission characteristics, molar absorptivity, and quantum yields. The presented data, summarized in clear, accessible tables, is supported by detailed experimental protocols for key spectroscopic measurements, empowering researchers to conduct their own comparative studies.

Spectroscopic Data at a Glance

The following table summarizes the key spectroscopic properties of this compound and the comparative solvent dyes. It is important to note that these values can be influenced by the solvent environment.[1][2][3][4][5][6]

DyeChemical ClassAbsorption Max (λmax, nm)Emission Max (λem, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)
This compound AnthraquinoneNot specified in detailNot specifiedNot specifiedNot specified
Solvent Red 24 Azo~520 (in ethanol)Not typically fluorescent~2.5 x 10⁴ (in chloroform)Not applicable
Solvent Yellow 14 Azo228, ~420-490 (in various solvents)[7]Not typically fluorescentHighNot applicable
Solvent Green 3 Anthraquinone607-644[8]Not specifiedHighNot specified

Note: Specific spectroscopic values are highly dependent on the solvent and concentration. The data presented here is compiled from various sources and should be used as a comparative reference.

In-Depth Spectroscopic Profiles

Solvent Red 24 , a diazo dye, exhibits a characteristic absorption maximum around 520 nm.[11][12][13] Its applications are primarily in coloration rather than fluorescence-based assays, as it is not known to be significantly fluorescent.

Solvent Yellow 14 , another azo dye, shows a primary absorption peak in the UV region at 228 nm and a broad absorption in the visible range, contributing to its orange-yellow color.[7][14][15][16][17] Similar to Solvent Red 24, it is not typically used for fluorescence applications.

Solvent Green 3 is an anthraquinone dye with absorption maxima in the 607-644 nm range.[8][18][19][20] Its high molar absorptivity indicates a strong ability to absorb light, making it an effective colorant.

Experimental Protocols

Accurate spectroscopic comparison requires standardized experimental protocols. Below are detailed methodologies for determining key spectroscopic parameters.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Protocol:

  • Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol, chloroform) with a precisely known concentration.

  • Serial Dilutions: Create a series of dilutions from the stock solution with decreasing concentrations.

  • Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar absorptivity (ε) if the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye.

  • Solution Preparation: Prepare dilute solutions of both the standard and the sample dye in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample, exciting at the same wavelength.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Visualizing the Workflow

To better illustrate the process of comparative spectroscopic analysis, the following workflow diagram is provided.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_comp Comparative Analysis A Select Solvent Dyes (e.g., this compound, Red 24, etc.) B Choose Appropriate Solvents A->B C Prepare Stock Solutions (Known Concentrations) B->C D Create Serial Dilutions C->D E Measure Absorbance Spectra (UV-Vis Spectrophotometer) D->E I Measure Emission Spectra (Fluorometer) D->I F Determine λmax E->F G Calculate Molar Absorptivity (ε) F->G L Tabulate Spectroscopic Data G->L H Select Fluorescence Standard H->I J Determine λem I->J K Calculate Quantum Yield (Φ) J->K K->L M Compare Photophysical Properties L->M

Caption: Workflow for Comparative Spectroscopic Analysis of Solvent Dyes.

Hypothetical Signaling Pathway Application

Solvent dyes with suitable fluorescent properties can be utilized as probes in biological signaling pathways. The following diagram illustrates a hypothetical pathway where a fluorescent dye could be employed to monitor a specific enzymatic activity.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 Activates substrate Substrate kinase2->substrate Phosphorylates p_substrate Phosphorylated Substrate (Fluorescent Probe Binding Site) substrate->p_substrate response Cellular Response p_substrate->response probe Fluorescent Dye Probe (e.g., Modified Solvent Dye) probe->p_substrate Binds

Caption: Hypothetical Signaling Pathway Utilizing a Fluorescent Solvent Dye Probe.

References

Validating the Concentration of Solvent Blue 132 and Its Alternatives Using UV-Vis Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solvent Blue 132 and other structurally similar anthraquinone-based solvent dyes. Due to the limited availability of published molar absorptivity data, this document focuses on providing a robust experimental protocol to determine these crucial quantitative parameters in your own laboratory setting. The guide details the methodology for using UV-Vis spectroscopy to validate the concentration of these dyes, ensuring accuracy and reproducibility in your research and development applications.

Introduction to Solvent Blue Dyes

This compound is a synthetic anthraquinone dye known for its vibrant blue hue and solubility in organic solvents. Like other anthraquinone-based dyes, it is valued for its good light and heat stability, making it suitable for a variety of applications, including coloring for printing inks, plastics, and other materials. In research and development, accurate concentration determination is critical for the consistency of experimental results. UV-Vis spectroscopy is a straightforward and reliable method for this purpose.

Comparative Analysis of Anthraquinone-Based Solvent Dyes

Table 1: Comparison of Anthraquinone-Based Solvent Blue Dyes

DyeC.I. NameCAS NumberMolecular FormulaWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹
This compound -110157-96-5Not availableData not availableData not available
Solvent Blue 35 6155417354-14-2C₂₂H₂₆N₂O₂652 nm[1]Data not available
Solvent Blue 36 6155114233-37-5C₂₀H₂₂N₂O₂Data not availableData not available
Solvent Blue 97 6152932724-62-2C₃₆H₃₈N₂O₂Data not availableData not available
Solvent Blue 104 61568116-75-6C₃₂H₃₀N₂O₂Data not availableData not available

Experimental Protocol: Determination of λmax and Molar Absorptivity (ε)

This protocol outlines the steps to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound and its alternatives, enabling accurate concentration validation.

Materials and Equipment
  • This compound and other solvent dyes of interest

  • Spectrophotometric grade solvent (e.g., Ethanol, Chloroform, or Toluene)

  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz or glass cuvettes (1 cm path length)

Procedure

Part 1: Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a Stock Solution: Accurately weigh a small amount of the dye (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL in a volumetric flask) to create a stock solution.

  • Prepare a Dilute Solution: Prepare a dilute solution from the stock solution suitable for spectroscopic analysis. The absorbance of this solution should ideally be between 0.5 and 1.5 at its peak.

  • Scan the Spectrum:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-800 nm).

    • Rinse the cuvette with the dilute dye solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for the dye in that specific solvent.

Part 2: Determination of Molar Absorptivity (ε)

  • Prepare a Series of Standard Solutions: Using the stock solution, prepare a series of dilutions of known concentrations. A minimum of five different concentrations is recommended to generate a reliable calibration curve.

  • Measure Absorbance:

    • Set the spectrophotometer to the determined λmax.

    • Using the pure solvent as a blank, measure the absorbance of each standard solution.

  • Construct a Calibration Curve:

    • Plot the measured absorbance (y-axis) against the corresponding molar concentration (x-axis).

    • Perform a linear regression on the data points. The plot should be linear and pass through the origin.

  • Calculate Molar Absorptivity: According to the Beer-Lambert law (A = εbc), the slope of the calibration curve is equal to the molar absorptivity (ε) when the path length (b) is 1 cm. The units for ε will be L·mol⁻¹·cm⁻¹.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Serial Dilutions stock->dilute scan Determine λmax dilute->scan measure Measure Absorbance of Standards scan->measure plot Plot Calibration Curve (Abs vs. Conc.) measure->plot calculate Calculate Molar Absorptivity (ε = slope) plot->calculate

Caption: Experimental workflow for determining λmax and molar absorptivity.

Validating the Concentration of an Unknown Sample

Once the molar absorptivity (ε) and λmax are known, the concentration of an unknown solution of the same dye can be determined using the Beer-Lambert law.

Procedure
  • Measure Absorbance: Measure the absorbance of the unknown sample at the predetermined λmax. Ensure the absorbance reading falls within the linear range of the calibration curve. If necessary, dilute the sample.

  • Calculate Concentration: Use the Beer-Lambert equation to calculate the concentration (c):

    c = A / (ε * b)

    Where:

    • A = Absorbance of the unknown sample

    • ε = Molar absorptivity of the dye (in L·mol⁻¹·cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

Logical Relationship for Concentration Determination

concentration_determination cluster_knowns Known Parameters cluster_measurement Measurement cluster_calculation Calculation lambda_max λmax absorbance Measure Absorbance (A) of Unknown lambda_max->absorbance epsilon Molar Absorptivity (ε) beer_lambert Beer-Lambert Law A = εbc epsilon->beer_lambert pathlength Path Length (b) pathlength->beer_lambert absorbance->beer_lambert concentration Calculate Concentration (c) c = A / (εb) beer_lambert->concentration

Caption: Logical flow for determining the concentration of an unknown sample.

Conclusion

References

A Comparative Performance Analysis of Solvent Blue 132 in Engineering Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Solvent Blue 132 in various polymer systems, with a comparative analysis against other common blue colorants.

This guide provides an in-depth comparison of the performance characteristics of this compound in several key engineering polymers: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and Polyethylene Terephthalate (PET). The performance of this compound is benchmarked against other commercially available blue dyes and pigments, including Solvent Blue 104, Solvent Blue 122, Solvent Blue 97, Pigment Blue 15, and Vat Blue 4. This guide is intended to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound exhibits robust performance across a range of engineering plastics, demonstrating high heat stability and good to excellent lightfastness. Its suitability for demanding processing conditions makes it a viable candidate for coloring PS, ABS, PC, and PET. When compared to other solvent dyes, this compound offers a competitive balance of properties. In contrast, pigment-based colorants like Pigment Blue 15 offer superior migration resistance but may affect the transparency of the final product.

Performance Data at a Glance

The following tables summarize the key performance indicators of this compound and its alternatives in various polymers.

Table 1: Heat Stability (°C)
ColorantPSABSPCPET
This compound 300300300290
Solvent Blue 104300300300300
Solvent Blue 122280-300280-300280-300280-300
Solvent Blue 97GoodGoodGoodGood
Pigment Blue 15300300300300
Vat Blue 4High---
Table 2: Lightfastness (Scale 1-8, where 8 is excellent)
ColorantPSABSPCPET
This compound 7-87-888
Solvent Blue 1047-87-8-7-8
Solvent Blue 1226-76-76-76-7
Solvent Blue 97GoodGoodGoodGood
Pigment Blue 158888
Vat Blue 47-8---
Table 3: Migration Resistance (Scale 1-5, where 5 is excellent)
ColorantGeneral Performance
This compound Good
Solvent Blue 1045
Solvent Blue 122Good
Solvent Blue 97Excellent
Pigment Blue 155
Vat Blue 4Excellent

Note: Migration can be influenced by the specific polymer, processing conditions, and the presence of other additives.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for colorants in plastics.

Heat Stability Testing

The heat stability of the colorants is determined by injection molding plastic samples at various temperatures.[1] The colored plastic is typically processed at increasing temperature intervals (e.g., 20°C increments) for a specified dwell time (e.g., 5 minutes).[1][2] The color of the resulting plaques is then visually and instrumentally compared to a standard processed at the lowest temperature. The maximum temperature at which no significant color change occurs is reported as the heat stability. A spectrophotometer can be used to measure the color difference (ΔE*ab) to quantify the change.[2]

Lightfastness Testing

Lightfastness is evaluated according to the ISO 105-B02 standard.[3][4][5][6][7] This method involves exposing the colored plastic specimens to a xenon arc lamp, which simulates the spectrum of natural daylight, under controlled conditions of temperature and humidity.[3][4][5][6][7] The degree of fading is assessed by comparing the change in color of the test specimen with a set of blue wool references, which have a known lightfastness rating from 1 (very poor) to 8 (excellent).[4][6][7]

Migration Resistance Testing

Migration resistance is the ability of a colorant to remain within the plastic matrix and not transfer to the surface of the plastic or to other materials in contact with it.[8] A common test method involves pressing a sample of the colored plastic against an uncolored or white plastic sheet (e.g., PVC) under controlled conditions of temperature, pressure, and time. After the test period, the uncolored sheet is examined for any color transfer. The degree of migration is typically rated on a grey scale from 1 (severe migration) to 5 (no migration).

Color Strength Measurement

The color strength of a dye is determined using a spectrophotometer to measure the light absorption of a solution containing the colorant.[9] For plastics, the color strength (K/S value) is measured using a spectrophotometer on a molded sample.[10] This value is a function of the absorption (K) and scattering (S) coefficients and is used to quantify the ability of the dye to impart color.[10][11]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for selecting a blue colorant for a specific polymer application based on key performance criteria.

G cluster_0 Polymer Selection cluster_1 Performance Requirements cluster_2 Colorant Options cluster_3 Decision PS Polystyrene (PS) Heat High Heat Stability PS->Heat ABS Acrylonitrile Butadiene Styrene (ABS) ABS->Heat PC Polycarbonate (PC) PC->Heat PET Polyethylene Terephthalate (PET) PET->Heat SB132 This compound Heat->SB132 SB104 Solvent Blue 104 Heat->SB104 PB15 Pigment Blue 15 Heat->PB15 Light Excellent Lightfastness Light->SB132 Light->SB104 Light->PB15 VB4 Vat Blue 4 Light->VB4 Migration High Migration Resistance Migration->SB104 SB97 Solvent Blue 97 Migration->SB97 Migration->PB15 Migration->VB4 Transparency Transparency Required Transparency->SB132 Transparency->SB104 SB122 Solvent Blue 122 Transparency->SB122 Transparency->SB97 Decision Optimal Colorant Selection SB132->Decision SB104->Decision SB122->Decision SB97->Decision PB15->Decision VB4->Decision

Caption: Colorant selection workflow based on polymer and performance needs.

Conclusion

This compound is a high-performance colorant suitable for a wide range of engineering plastics. Its excellent heat stability and lightfastness make it a strong candidate for applications in PS, ABS, PC, and PET. For applications requiring the highest migration resistance, alternatives such as Solvent Blue 97, Pigment Blue 15, or Vat Blue 4 should be considered. The choice of the optimal blue colorant will ultimately depend on the specific requirements of the application, including processing conditions, end-use environment, and desired aesthetic properties. This guide provides the foundational data and methodologies to support an informed selection process.

References

A Comparative Guide to Solvent Blue 132 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference for Solvent Blue 132 and a selection of other blue anthraquinone-based solvent dyes. The information presented is intended to assist researchers, scientists, and professionals in drug development in comparing the performance and characteristics of these dyes for various applications. The data has been compiled from various technical sources to ensure objectivity and accuracy.

Cross-Referencing Solvent Dyes

Identifying and cross-referencing solvent dyes can be a complex task due to the use of various naming conventions and indexing systems. A logical approach to this process is essential for selecting the appropriate dye for a specific application. The following diagram illustrates a typical workflow for cross-referencing and selecting a solvent dye.

G Workflow for Solvent Dye Selection cluster_0 Identification cluster_1 Alternative Dye Selection cluster_2 Performance Comparison A Start with a Known Identifier (e.g., this compound) B Search Databases for Synonyms, CAS Number, and Colour Index A->B C Identify Dyes with Similar Chemical Structure (Anthraquinone) or Application B->C D Gather Identifiers for Alternative Dyes (e.g., Solvent Blue 35, 36, 78, 97, 104) C->D E Collect Quantitative Data on Physicochemical Properties D->E F Evaluate Performance Metrics: - Heat Stability - Light Fastness - Solubility E->F G Select Optimal Dye Based on Experimental Requirements F->G

Caption: Logical workflow for solvent dye selection.

Comparative Data of Solvent Blue Dyes

The following table summarizes the key physicochemical properties of this compound and a selection of comparable blue anthraquinone solvent dyes. This data is essential for evaluating their suitability for various experimental and developmental applications.

PropertyThis compoundSolvent Blue 35Solvent Blue 36Solvent Blue 78Solvent Blue 97Solvent Blue 104
CAS Number 110157-96-517354-14-214233-37-52475-44-732724-62-2, 61969-44-6116-75-6
Colour Index -61554615516150061529061568
Molecular Formula C22H16N2O4[1]C22H26N2O2C20H22N2O2[2]C16H14N2O2[3]C36H38N2O2[4]C32H30N2O2[5]
Molecular Weight ( g/mol ) 368.38350.45322.40[2]266.29[3]530.70[4]474.59[5]
Melting Point (°C) Not available120-122176-178[6]210250236.5-237.5[7]
Heat Resistance (°C) 280260-300260-300240300280
Light Fastness 5-67-86-76-77-87-8
Solubility (g/L at 20°C)
AcetoneNot available13.6[8]15-28.2[9]Soluble[3]15[10]3.0[11]
Butyl AcetateNot available22.3[8]20-32.8[9]Not available20[10]8.0[11]
DichloromethaneNot available171.3[8]133-150[9]Not available150[10]240.0[11]
EthanolNot available2.6[8]5-6.8[9]Soluble[3]5[10]0.1[11]
TolueneNot available86.3[8]Soluble[2]Soluble[3]Not availableSoluble

Note: Data is compiled from various sources and may exhibit slight variations. Light fastness is typically rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Experimental Protocols

The performance data presented in this guide is determined by standardized experimental protocols. Below are summaries of the methodologies for key experiments.

Light Fastness Testing (Based on ISO 105-B02)

Light fastness is a measure of a colorant's resistance to fading upon exposure to light. The ISO 105-B02 standard is a widely accepted method for this evaluation.

Methodology:

  • Sample Preparation: A sample of the material colored with the solvent dye is prepared according to standardized procedures.

  • Blue Wool Standards: A set of eight Blue Wool standards, with known and graded light fastness (1 being the lowest, 8 the highest), are used as a reference.

  • Exposure: The prepared sample and the Blue Wool standards are simultaneously exposed to a controlled artificial light source (typically a Xenon arc lamp that simulates natural sunlight) under specified conditions of temperature and humidity.

  • Evaluation: The fading of the sample is periodically compared to the fading of the Blue Wool standards.

  • Rating: The light fastness rating of the sample is determined by the number of the Blue Wool standard that exhibits a similar degree of fading.

Heat Stability Testing

Heat stability is crucial for applications where the colored material will be subjected to high temperatures, such as in plastics processing.

Methodology:

  • Sample Preparation: The solvent dye is incorporated into a polymer matrix (e.g., polystyrene, polycarbonate) at a specified concentration.

  • Thermal Exposure: The colored polymer is then subjected to a series of increasing temperatures for a defined period.

  • Color Measurement: The color of the sample at each temperature step is measured using a spectrophotometer or colorimeter.

  • Evaluation: The heat stability is determined as the maximum temperature at which the color of the sample does not show a significant change compared to the original, unheated sample. The color change is often quantified using the ΔE* value, calculated according to the ASTM D2244 standard.

Solubility Testing

Solubility is a fundamental property that dictates the suitability of a solvent dye for a particular application.

Methodology:

  • Solvent Selection: A range of relevant organic solvents is chosen for the test.

  • Saturation: A supersaturated solution of the dye in the chosen solvent is prepared at a constant temperature.

  • Equilibration: The solution is agitated for a sufficient period to ensure equilibrium is reached.

  • Separation: The undissolved dye is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dye in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve of known concentrations. The result is typically expressed in grams per liter (g/L).

References

Quantitative Analysis of Solvent Blue 132 in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for the quantitative analysis of Solvent Blue 132 in various mixtures, offering a comparative look at alternative analytical techniques and dyes. Experimental data is presented to aid researchers in selecting the most suitable approach for their specific application.

Introduction to this compound

This compound is a blue anthraquinone dye known for its use in coloring plastics, printing inks, lubricants, and waxes.[1][2] Its solubility in organic solvents and general stability make it a common choice in various industrial applications.[1][2] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance, particularly when assessing its presence and concentration in complex matrices.

Quantitative Analysis Methods

The primary methods for the quantitative analysis of this compound and other anthraquinone dyes are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For anthraquinone dyes like this compound, reversed-phase HPLC with a UV-Vis or Diode Array Detector (DAD) is commonly employed.[3][4][5][6]

Experimental Protocol: HPLC-DAD Analysis of Anthraquinone Dyes in a Plastic Matrix

This protocol provides a general framework for the quantitative analysis of this compound in a plastic sample.

Objective: To determine the concentration of this compound in a polyethylene matrix.

Materials and Reagents:

  • This compound standard

  • Polyethylene samples containing this compound

  • Dichloromethane (DCM)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of this compound standard and dissolve it in DCM to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the polyethylene sample containing this compound.

    • Dissolve the sample in an appropriate volume of DCM.

    • Use an ultrasonic bath to ensure complete dissolution of the dye from the plastic matrix.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered solution with the mobile phase to a concentration expected to be within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point could be 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound. This can be determined by running a UV-Vis scan of a standard solution.

  • Analysis:

    • Inject the calibration standards and the prepared sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the final concentration of this compound in the original polyethylene sample, taking into account the initial weight and dilution factors.

Data Presentation:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection DAD at λmax
Linearity (r²) (1-50 µg/mL) > 0.999
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity
Recovery (%) Typically > 95%
UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for quantitative analysis, suitable for samples where this compound is the primary absorbing species in the visible region and the matrix does not interfere.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound in Lubricating Oil

Objective: To determine the concentration of this compound in a mineral oil sample.

Materials and Reagents:

  • This compound standard

  • Mineral oil sample containing this compound

  • Hexane or a suitable organic solvent

  • Volumetric flasks

  • Quartz cuvettes

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in hexane of a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with hexane.

  • Sample Preparation:

    • Accurately weigh a known amount of the lubricating oil sample.

    • Dissolve the sample in a known volume of hexane.

    • Ensure the solution is clear and homogenous.

  • Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the visible spectrum.

    • Measure the absorbance of the calibration standards and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the final concentration in the original oil sample.

Data Presentation:

ParameterValue
Solvent Hexane
Wavelength (λmax) To be determined
Linearity (r²) > 0.99
Precision (RSD%) < 2%

Comparison with Alternative Dyes

Several other solvent blue dyes can be considered as alternatives to this compound, each with its own performance characteristics. The choice of dye often depends on the specific application requirements such as heat stability, lightfastness, and compatibility with the matrix.

Performance Comparison of Anthraquinone Solvent Blue Dyes:

DyeC.I. NameHeat Resistance (°C)Lightfastness (1-8 scale)Key Characteristics
This compound -~240[1][7]6[1][7]Good overall properties for plastics and inks.
Solvent Blue 104 61568~3007-8Excellent heat and light stability, suitable for engineering plastics like PET and PC.
Solvent Blue 97 615290~3007Brilliant reddish-blue shade, good for various plastics.

Experimental Workflows and Logical Relationships

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC Separation (C18 Column) Standard_Prep->HPLC Sample_Prep Sample Preparation (Extraction/Dissolution) Sample_Prep->HPLC Detection DAD Detection (at λmax) HPLC->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Diagram 2: Method Selection Logic

Method_Selection node_rect node_rect Start Complex Mixture? Interference Matrix Interference? Start->Interference Yes Simple_UV_Vis Use UV-Vis Start->Simple_UV_Vis No HPLC Use HPLC Interference->HPLC Yes UV_Vis Use UV-Vis Interference->UV_Vis No

Caption: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of this compound in mixtures can be effectively achieved using both HPLC and UV-Vis spectrophotometry. HPLC offers higher selectivity and is ideal for complex matrices where interfering substances may be present. UV-Vis spectrophotometry provides a rapid and cost-effective alternative for simpler mixtures. The choice of an alternative dye, such as Solvent Blue 104 or Solvent Blue 97, should be based on a thorough evaluation of their performance characteristics in the context of the specific application's requirements for heat stability and lightfastness. The provided experimental protocols and workflows serve as a practical guide for researchers to develop and validate their own analytical methods for this compound and related compounds.

References

Assessing the Leachability of Solvent Dyes from Plastic Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the leachability of Solvent Blue 132 from a plastic matrix, offering insights into its performance against alternative colorants. Due to the limited availability of public data on the specific migration of this compound, this guide utilizes Solvent Blue 104, a structurally similar anthraquinone dye, as a surrogate for leachability assessment. This is compared with Pigment Blue 15, a common alternative with a different chemical structure (a copper phthalocyanine-based pigment) known for its low migration properties.

This document outlines detailed experimental protocols for assessing colorant migration and discusses potential toxicological pathways associated with leached anthraquinone dyes, supported by experimental data and visualizations to aid in material selection and risk assessment for sensitive applications.

Comparative Leachability Data

The leachability of a colorant from a plastic matrix is a critical factor in determining its suitability for use in applications where contact with pharmaceuticals, biological samples, or the human body is a concern. The following table summarizes the migration data for Solvent Blue 104 (as a surrogate for this compound) from Polyethylene Terephthalate (PET) and the expected performance of Pigment Blue 15.

ColorantPlastic MatrixSimulantTest ConditionsMigrated SubstanceMigration LevelCitation
Solvent Blue 104 (Surrogate for this compound)PET95% EthanolNot specifiedSolvent Blue 104Detected[1]
Solvent Blue 104 (Surrogate for this compound)PETIsooctaneNot specifiedSolvent Blue 104Detected[1]
Pigment Blue 15 (Alternative)Polypropylene (PP)Multiple (Aqueous & Fatty)Not specifiedNot specifiedExpected to be very low to non-detectable due to its insoluble nature.[2]

Note on Surrogate Data: Extensive literature searches did not yield specific quantitative migration data for this compound. Solvent Blue 104 was chosen as a surrogate due to its structural similarity as an anthraquinone dye and its use in similar plastic applications.[3] It is important to note that while structurally similar, the exact migration behavior of this compound may differ.

Detailed Experimental Protocols

To assess the leachability of colorants from a plastic matrix, a standardized migration test can be employed. The following protocol is a comprehensive methodology based on established standards for food contact materials, which can be adapted for medical and pharmaceutical applications.

Protocol: Specific Migration Testing of Colorants from a Plastic Matrix

1. Materials and Reagents:

  • Plastic Samples: Plaques of the desired plastic (e.g., Polypropylene, Polycarbonate) colored with a known concentration of the test colorant (e.g., this compound). A control plaque without the colorant should also be prepared.
  • Food Simulants:
  • Simulant A: 10% (v/v) ethanol in deionized water.
  • Simulant B: 3% (w/v) acetic acid in deionized water.
  • Simulant D2: Vegetable oil (or olive oil as a substitute).
  • Analytical Standards: Certified reference standards of the colorant to be tested.
  • Solvents: HPLC-grade or equivalent solvents for extraction and analysis (e.g., acetonitrile, methanol, isooctane).

2. Sample Preparation:

  • Cut the colored plastic plaques into standardized dimensions (e.g., 5 cm x 5 cm).
  • Clean the surface of the plastic samples with a lint-free cloth and deionized water to remove any surface contamination, then dry thoroughly.

3. Migration Test Procedure:

  • Place the prepared plastic samples into migration cells or glass containers.
  • Add the appropriate food simulant to achieve a surface area to volume ratio of 6 dm²/L, unless otherwise specified.
  • Seal the migration cells to prevent evaporation.
  • Incubate the cells under the desired test conditions. For accelerated testing, conditions such as 10 days at 40°C or 2 hours at 70°C are common.[1]
  • For repeated use articles, the migration test should be carried out three times on the same sample, each time with a fresh portion of the food simulant.
  • After the incubation period, remove the plastic samples from the simulants. The simulant solutions are now the leachates to be analyzed.

4. Analytical Quantification:

  • Aqueous Simulants (A and B):
  • Directly analyze the leachate using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS).
  • If concentration is needed, a solid-phase extraction (SPE) step can be employed.
  • Fatty Food Simulant (D2):
  • Perform a liquid-liquid extraction of the colorant from the oil using a suitable solvent (e.g., acetonitrile).
  • Analyze the extract using HPLC-DAD or LC-MS.
  • Quantification:
  • Create a calibration curve using the analytical standards of the colorant.
  • Quantify the concentration of the colorant in the leachates by comparing their analytical response to the calibration curve.
  • Express the migration results in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of plastic surface area (mg/dm²).

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Quantification prep1 Prepare colored plastic plaques prep2 Cut to standardized dimensions prep1->prep2 prep3 Clean and dry samples prep2->prep3 mig1 Place samples in migration cells prep3->mig1 mig2 Add food simulants (A, B, D2) mig1->mig2 mig3 Incubate under controlled time and temperature mig2->mig3 mig4 Collect leachate solutions mig3->mig4 ana1 Prepare leachates for analysis (e.g., extraction for oil simulant) mig4->ana1 ana2 Analyze by HPLC-DAD or LC-MS ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 ana4 Express results (mg/kg or mg/dm²) ana3->ana4

Figure 1. Experimental workflow for assessing colorant leachability.

Mandatory Visualization

Potential Toxicological Pathways of Leached Anthraquinone Dyes

Should an anthraquinone-based dye, such as this compound, leach from a plastic matrix and be absorbed by cells, it may induce cellular stress through various mechanisms. One of the proposed pathways involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage.[4] The diagram below illustrates a generalized signaling pathway for such an event.

G cluster_cell Intracellular Space LeachedDye Leached Anthraquinone Dye CellularUptake Cellular Uptake LeachedDye->CellularUptake Passive Diffusion CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation CellularUptake->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA DNA Damage OxidativeStress->DNA Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis DNA->Apoptosis p53 activation

Figure 2. Generalized toxicological pathway of a leached anthraquinone dye.

References

A Comparative Analysis of the Photostability of Solvent Blue 132 and Structurally Similar Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the photostability of Solvent Blue 132 and other similar anthraquinone-based solvent dyes. The selection of stable and reliable dyes is critical in various scientific applications, including in the formulation of light-sensitive materials and as probes in biological imaging. This document offers a detailed comparison based on available data, outlines experimental protocols for photostability testing, and provides visual representations of the chemical structures and experimental workflows to aid in the selection of appropriate dyes for research and development.

Introduction to Anthraquinone Dyes and Photostability

This compound, along with the other dyes discussed in this guide, belongs to the anthraquinone class of colorants.[1][2][3] Anthraquinone dyes are known for their generally high photostability compared to other classes of dyes, such as azo dyes. This stability is attributed to their robust aromatic structure. Photostability, or light fastness, is a measure of a dye's resistance to fading or changing color upon exposure to light. It is a critical performance characteristic for applications where long-term color integrity is required.

Comparative Photostability Data

DyeC.I. NameCAS NumberMolecular StructureLight Fastness Rating (ISO 105-B02)
This compoundThis compound110157-96-5Anthraquinone5-6[1], 6-7
Solvent Blue 122Solvent Blue 12267905-17-3Anthraquinone6-7[7], 7-8
Solvent Red 111Solvent Red 11182-38-2Anthraquinone6-7[8]
Solvent Green 3Solvent Green 3128-80-3AnthraquinoneNot explicitly found, but as an anthraquinone dye, good light fastness is expected.

Note: The light fastness ratings can vary slightly depending on the substrate, dye concentration, and the specific test conditions.

Chemical Structures

The photostability of anthraquinone dyes is influenced by the nature and position of substituent groups on the anthraquinone core. The following diagrams illustrate the chemical structures of the compared dyes.

Chemical Structures of Compared Dyes SB132 This compound (Structure not publicly available) SB122 Solvent Blue 122 C₂₂H₁₆N₂O₄ SR111 Solvent Red 111 C₁₅H₁₁NO₂ SG3 Solvent Green 3 C₂₈H₂₂N₂O₂

Caption: Chemical structures of the compared anthraquinone dyes.

Experimental Protocols

To provide a standardized method for evaluating and comparing the photostability of these dyes, two detailed experimental protocols are provided below.

Light Fastness Testing (Adapted from ISO 105-B02)

This protocol describes a method for determining the color fastness to an artificial light source representative of natural daylight (D65).

Workflow for ISO 105-B02 Light Fastness Testing A Sample Preparation (Dye applied to substrate) B Mounting (Sample and Blue Wool Standards) A->B C Exposure (Xenon arc lamp) B->C D Intermittent Assessment (Compare sample fading to standards) C->D E Rating (Assign light fastness grade 1-8) D->E

Caption: Standardized workflow for light fastness assessment.

Methodology:

  • Sample Preparation: The dye is dissolved in a suitable solvent and applied to a specified substrate (e.g., textile, plastic film) at a defined concentration. A portion of the sample is kept unexposed as a reference.

  • Mounting: The prepared samples are mounted in a sample holder alongside a set of Blue Wool Standards (rated 1-8).

  • Exposure: The mounted samples and standards are exposed to a xenon arc lamp under controlled conditions of temperature and humidity, as specified in ISO 105-B02.[4][5] The light from the xenon arc lamp is filtered to simulate natural daylight.

  • Assessment: The exposed samples are periodically compared to the unexposed reference and the Blue Wool Standards.

  • Rating: The light fastness rating is determined by identifying which Blue Wool Standard shows a similar degree of color change to the tested sample.

Determination of Photobleaching Quantum Yield

This protocol provides a method for quantifying the photostability of a dye in solution by determining its photobleaching quantum yield (Φpb). A lower quantum yield indicates higher photostability.

Protocol for Photobleaching Quantum Yield Determination A Prepare Dye Solution (Known concentration) B Measure Initial Absorbance & Fluorescence A->B C Controlled Irradiation (Monochromatic light source) B->C D Monitor Fluorescence Decay (Measure intensity over time) C->D E Calculate Quantum Yield (Relative to a standard) D->E

Caption: Experimental steps for quantifying photostability.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the dye in a high-purity solvent (e.g., spectroscopic grade methanol or ethanol). The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects. A solution of a reference standard with a known photobleaching quantum yield is also prepared.

  • Initial Measurements: Measure the initial absorbance spectrum using a UV-Vis spectrophotometer and the initial fluorescence emission spectrum using a spectrofluorometer.

  • Controlled Irradiation: The dye solution is irradiated with a continuous, high-intensity monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength corresponding to an absorption maximum. The light intensity should be constant and known.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time as the dye photobleaches.

  • Data Analysis: The rate of photobleaching is determined from the fluorescence decay curve. The photobleaching quantum yield of the sample (Φpb,sample) is calculated relative to that of the reference standard (Φpb,ref) using the following equation:

    Φpb,sample = Φpb,ref * (k_sample / k_ref) * (A_ref / A_sample)

    where k is the photobleaching rate constant and A is the absorbance at the irradiation wavelength.

Conclusion

Based on the available light fastness data, Solvent Blue 122 and Solvent Red 111 exhibit excellent photostability, with ratings of 7-8 and 6-7, respectively, on the ISO Blue Wool Scale. This compound also demonstrates good photostability with a rating in the range of 5-7. As all are anthraquinone derivatives, they are expected to have superior stability compared to many other classes of solvent dyes. For applications requiring the highest level of photostability, Solvent Blue 122 appears to be a very strong candidate. However, for a definitive quantitative comparison, it is recommended that researchers conduct a side-by-side study using a standardized protocol, such as the determination of the photobleaching quantum yield, under their specific experimental conditions.

References

Safety Operating Guide

Proper Disposal of Solvent Blue 132: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential procedural information for the proper disposal of Solvent Blue 132, a synthetic anthraquinone dye.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Characterization:

The first crucial step is to determine if the this compound waste is hazardous. Waste is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Additionally, waste may be "listed" as hazardous by regulatory agencies.[1] Since specific data for this compound is limited, it is prudent to consult your institution's Environmental Health and Safety (EHS) department for guidance on characterization.

2. Waste Segregation:

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing paper, gloves, and paper towels, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

3. Container Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 110157-96-5

  • The primary hazard(s) (e.g., "Caution: Potential Environmental Hazard")

  • The accumulation start date

  • The name and contact information of the generating laboratory or individual

4. Storage:

Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory. Ensure the storage area is away from drains and incompatible materials.

5. Disposal Request and Pickup:

Once the waste container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department. Do not pour any amount of this compound, solid or liquid, down the drain.[2][3]

Quantitative Data Summary

In the absence of specific regulatory limits for this compound, the following table provides a general framework for waste characterization based on EPA guidelines.

Characteristic Description EPA Hazardous Waste Code
Ignitability Liquids with a flash point < 60°C (140°F), certain solids, and oxidizers.D001
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.D002
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.D003
Toxicity Wastes containing contaminants at concentrations equal to or greater than regulatory levels.D004 - D043

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Waste Generation (Solid or Liquid this compound) B Is the waste contaminated with other hazardous materials? A->B C Segregate into a dedicated, labeled hazardous waste container. B->C No D Consult EHS for guidance on mixed waste disposal. B->D Yes E Store container in a designated satellite accumulation area. C->E D->E F Is the container full or ready for disposal? E->F G Continue to add compatible waste. F->G No H Submit a hazardous waste pickup request to EHS. F->H Yes G->E I EHS transports waste for final, compliant disposal. H->I

Figure 1. Decision workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. The responsibility for proper waste management lies with the waste generator.[4]

References

Essential Safety and Logistical Information for Handling Solvent Blue 132

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides crucial guidance on the personal protective equipment (PPE) required for handling Solvent Blue 132, along with operational and disposal plans to minimize risk and ensure a safe working environment.

Hazard Summary & Personal Protective Equipment (PPE)

General Precautions for Handling Solvent Dyes:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[4][5][6]

  • Use in a well-ventilated area to prevent the accumulation of dust and vapors.[4]

  • Keep away from open flames, sparks, and other heat sources.[3][5]

  • Do not eat, drink, or smoke in work areas.[4]

A comprehensive PPE strategy is critical for mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldShould meet appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield may be necessary when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber)Gloves should be inspected for holes or tears before use. Breakthrough time and glove thickness should be considered based on the specific solvent used and the duration of contact. For incidental contact, nitrile gloves are often suitable. For prolonged contact, thicker gloves like butyl rubber may be necessary.
Body Protection Chemical-resistant lab coat or coverallsShould be worn to prevent skin contact. An apron may provide additional protection.
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or if dust or aerosols are generated. The type of respirator and cartridge should be selected based on the potential airborne concentration and the specific hazards of the solvent.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area is clean and well-ventilated.

  • Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Review the experimental protocol and safety information.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for putting on PPE.

PPE_Donning Prep Preparation Coat Don Lab Coat/ Coveralls Prep->Coat Gloves Don Gloves Start Start Work Gloves->Start Respirator Don Respirator Coat->Respirator Goggles Don Eye Protection Respirator->Goggles Goggles->Gloves

Figure 1. Recommended PPE Donning Sequence.

3. Handling this compound:

  • Handle the substance in a designated area, such as a chemical fume hood.

  • Avoid generating dust.

  • Use appropriate tools to handle the powder.

  • Keep containers tightly closed when not in use.[5]

4. Doffing PPE:

  • The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing Gloves Remove Gloves Goggles Remove Eye Protection Gloves->Goggles Coat Remove Lab Coat/ Coveralls Goggles->Coat Respirator Remove Respirator Coat->Respirator Wash Wash Hands Respirator->Wash

Figure 2. Recommended PPE Doffing Sequence.

Disposal Plan for Contaminated PPE and Waste

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Storage:

  • All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated waste.

  • Place contaminated PPE and any other solid waste into a designated, labeled, and sealed hazardous waste container.

  • Do not mix solvent dye waste with other waste streams.

Disposal Procedures:

  • Chemical waste must be disposed of in accordance with all federal, state, and local regulations.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

  • Empty containers should be handled as hazardous waste unless properly decontaminated.[4]

The following workflow outlines the decision-making process for the disposal of materials contaminated with this compound.

Disposal_Workflow Start Material Contaminated? Hazardous Place in Labeled Hazardous Waste Container Start->Hazardous Yes NonHazardous Dispose as Regular Waste Start->NonHazardous No EHS Consult EHS for Disposal Procedures Hazardous->EHS

Figure 3. Disposal Decision Workflow.

By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.